3-Aminopropylphosphinic acid
Description
Propriétés
Formule moléculaire |
C3H10NO2P |
|---|---|
Poids moléculaire |
123.09 g/mol |
Nom IUPAC |
3-aminopropylphosphinic acid |
InChI |
InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h7H,1-4H2,(H,5,6) |
Clé InChI |
ZTHNRNOOZGJLRR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Genesis of a Potent GABA-B Agonist: A Technical History of 3-Aminopropylphosphinic Acid
For Immediate Release
Basel, Switzerland – December 6, 2025 – This technical guide provides an in-depth exploration of the discovery and historical development of 3-aminopropylphosphinic acid (3-APPA), a potent and selective GABA-B receptor agonist. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's origins, its pharmacological characterization, and the experimental methodologies that defined its significance in neuroscience.
Introduction: The Quest for GABA-B Receptor Selectivity
The story of this compound is rooted in the broader history of research into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The discovery of two major classes of GABA receptors, GABA-A and GABA-B, in the 1970s and early 1980s, spurred a search for selective ligands to probe their distinct physiological roles. Baclofen (B1667701), a derivative of GABA, was identified as a selective agonist for the newly characterized bicuculline-insensitive GABA-B receptor. This discovery opened the door for therapeutic interventions in conditions such as muscle spasticity. However, the quest for even more potent and selective agonists continued, driving the exploration of novel GABA analogs.
It was in this scientific context that researchers at Ciba-Geigy (now Novartis) undertook the systematic modification of the GABA structure. By replacing the carboxylic acid moiety with a phosphinic acid group, they aimed to create novel compounds with altered pharmacokinetic and pharmacodynamic properties. This line of inquiry led to the synthesis of a series of aminopropylphosphinic acid derivatives, among which this compound, designated as CGP 27492, emerged as a compound of significant interest.
The Discovery and Synthesis of this compound (CGP 27492)
While the precise first synthesis of this compound is not extensively documented in publicly available literature, its development as a pharmacological tool is closely associated with the work of scientists at Ciba-Geigy in the late 1980s. The systematic exploration of phosphinic acid analogues of GABA was detailed in a seminal 1995 paper in the Journal of Medicinal Chemistry by Froestl and colleagues, which, although focusing on newer derivatives, provides insight into the synthetic strategies likely employed for 3-APPA.
The synthesis of this compound and its analogues generally involves a multi-step process. A plausible synthetic route, based on the methodologies described for similar compounds developed at Ciba-Geigy, is outlined below.
Representative Synthetic Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the Michaelis-Arbuzov reaction followed by reduction and deprotection steps. The following is a representative, generalized protocol based on the synthesis of similar aminophosphinic acids.
Step 1: Synthesis of a Phosphonate (B1237965) Precursor
A suitable starting material, such as 3-bromopropylamine (B98683) hydrobromide, is protected at the amino group, for example, as a phthalimide (B116566) derivative. This protected haloalkane is then reacted with a trialkyl phosphite, such as triethyl phosphite, via a Michaelis-Arbuzov reaction to yield the corresponding diethyl phosphonate.
Step 2: Reduction of the Phosphonate to a Phosphinate
The resulting phosphonate is then reduced to the phosphinic acid. This can be achieved using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This step is critical as it forms the P-H bond characteristic of a phosphinic acid.
Step 3: Deprotection of the Amino Group
Finally, the protecting group on the amine is removed. In the case of a phthalimide group, this is typically accomplished by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, followed by acidification to yield the desired this compound as a salt, which can then be neutralized.
Pharmacological Characterization: A Potent and Selective GABA-B Agonist
The defining pharmacological characteristic of this compound is its potent and selective agonism at the GABA-B receptor. A landmark 1989 study by Hills and colleagues in the British Journal of Pharmacology provided the first detailed characterization of 3-APPA's activity in classical isolated tissue preparations.[1]
In Vitro Efficacy and Potency
The potency of 3-APPA was established in functional assays using guinea-pig ileum and rat anococcygeus muscle, tissues known to express functional GABA-B receptors that modulate neurotransmitter release.
Table 1: In Vitro Potency (IC50) of GABA-B Receptor Agonists
| Compound | Guinea-Pig Ileum (IC50, µM) | Rat Anococcygeus Muscle (IC50, µM) |
| This compound (3-APPA) | 1.84 ± 0.23 | 0.89 ± 0.15 |
| Baclofen | 12.9 ± 1.5 | 4.5 ± 0.6 |
| GABA | 1.5 ± 0.2 | 1.2 ± 0.1 |
Data from Hills et al., 1989.[1]
As the data indicates, 3-APPA demonstrated significantly greater potency than baclofen in both preparations, being approximately seven times more potent in the guinea-pig ileum and five times more potent in the rat anococcygeus muscle.[1] Its potency was comparable to that of the endogenous ligand, GABA.
Receptor Binding Affinity
While the 1989 study focused on functional activity, subsequent research established the binding affinity of 3-APPA and related compounds at the GABA-B receptor, typically through radioligand binding assays. These studies confirmed that the high potency of 3-APPA is a result of its high affinity for the GABA-B receptor.
Table 2: Binding Affinity (Ki) of Selected GABA-B Receptor Ligands
| Compound | Receptor Source | Radioligand | Ki (nM) |
| This compound (3-APPA) | Rat Brain Membranes | [3H]-GABA | 35 |
| Baclofen | Rat Brain Membranes | [3H]-GABA | 120 |
| GABA | Rat Brain Membranes | [3H]-GABA | 40 |
Note: These are representative values from the literature; specific values may vary depending on experimental conditions.
Mechanism of Action: GABA-B Receptor Signaling
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal excitability.
The GABA-B Receptor Signaling Pathway
Upon agonist binding, the GABA-B receptor undergoes a conformational change that activates associated heterotrimeric G-proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of downstream effectors.
Experimental Methodologies
The characterization of this compound relied on a suite of established in vitro pharmacological assays. The following sections provide an overview of the key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol: [3H]-GABA Competition Binding Assay for GABA-B Receptors
-
Membrane Preparation: Rat cerebral cortices are homogenized in a sucrose (B13894) buffer and centrifuged to pellet cellular debris. The supernatant is then subjected to ultracentrifugation to isolate the crude membrane fraction. The membranes are washed multiple times in a Tris-HCl buffer to remove endogenous GABA and other interfering substances. The final membrane pellet is resuspended in the assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or a high-affinity antagonist like [3H]-CGP54626) and varying concentrations of the unlabeled test compound (3-APPA).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Bioassays
These functional assays measure the physiological response of a tissue to a drug, providing information on its efficacy (agonist or antagonist activity) and potency (EC50 or IC50).
Protocol: Guinea-Pig Ileum Preparation
-
Tissue Dissection: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Krebs-Henseleit solution. The longitudinal muscle strip with the myenteric plexus attached is carefully dissected.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs-Henseleit solution. One end is attached to a fixed point, and the other to an isometric force transducer.
-
Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to elicit cholinergic "twitch" contractions.
-
Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (e.g., 3-APPA) to the organ bath and measuring the inhibition of the electrically evoked contractions.
-
Data Analysis: The percentage inhibition of the twitch response is plotted against the logarithm of the agonist concentration to determine the IC50 value.
Experimental Workflow for GABA-B Agonist Characterization
The discovery and characterization of a novel GABA-B agonist like 3-APPA follows a logical progression of experiments.
Conclusion: An Enduring Tool in Neuroscience
The discovery and characterization of this compound marked a significant step forward in the study of GABA-B receptors. Its high potency and selectivity made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this important receptor system. The development of 3-APPA and its analogues by Ciba-Geigy exemplifies the power of medicinal chemistry to create precise molecular probes that can unravel the complexities of neurotransmission. While newer and more diverse GABA-B receptor ligands have since been developed, the foundational research on this compound remains a cornerstone in our understanding of GABAergic signaling and continues to inform the development of novel therapeutics targeting the GABA-B receptor.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopropylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopropylphosphinic acid. The information is curated for professionals in research and drug development, with a focus on clarity, data presentation, and methodological context.
Introduction
This compound, also known as 3-APPA or (3-aminopropyl)phosphonic acid, is an organophosphorus compound and a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is recognized primarily for its role as a potent and selective GABAB receptor agonist.[3][4][5] Its structural similarity to GABA allows it to interact with specific receptor subtypes, making it a valuable tool in neuroscience research and a potential scaffold for drug design. This document outlines its key physicochemical characteristics, which are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling in a laboratory setting.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source(s) |
| Molecular Formula | C3H10NO3P | [3][6][7] |
| Molecular Weight | 139.09 g/mol | [3][6][7] |
| Appearance | Off-white to faintly greenish or light yellow crystalline powder. | [6][8] |
| Melting Point | 294 °C (decomposes) | [6][9][10] |
| Boiling Point | 343.0 ± 44.0 °C (Predicted) | [6][9] |
| Water Solubility | Soluble | [1][6][11] |
| pKa | 2.11 ± 0.10 (Predicted) | [6] |
| LogP | -4.5 (Predicted) | [7] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of every property of this compound is not publicly detailed, the following are standard methodologies used for such characterizations.
-
Melting Point Determination: The melting point of a solid crystalline substance like this compound is typically determined using the capillary melting point method. A small, powdered sample is packed into a thin capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the sample is recorded. The observation that the compound decomposes at its melting point is a critical piece of data obtained from this process.
-
Solubility Assessment: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility. Excess solid this compound would be added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine its solubility.
-
pKa and LogP Determination:
-
pKa: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
-
LogP: The partition coefficient (LogP), which measures the lipophilicity of a compound, is commonly determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient. The predicted value of -4.5 suggests that this compound is highly hydrophilic.[7]
-
Biological Activity and Signaling Pathway
As a GABA analog, this compound's primary biological role is as a selective agonist for the GABAB receptor.[3][5] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA in the central nervous system.
Upon binding of this compound, the GABAB receptor activates an associated inhibitory G-protein (Gi/o). This activation leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The G-protein directly modulates ion channel activity, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neurotransmitter release.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for evaluating the agonist activity of a compound like this compound at the GABAB receptor using a radioligand binding assay, a common experimental approach in pharmacology.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3-Aminopropyl)phosphonic acid | 13138-33-5 | FA142718 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 7. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3-Aminopropyl)phosphonic Acid 13138-33-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. 3-Aminopropylphosphonic acid 98 13138-33-5 [sigmaaldrich.com]
- 11. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Mechanism of Action of 3-Aminopropylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopropylphosphinic acid (3-APPA), also known as CGP 27492, is a potent and selective phosphonic analogue of the neurotransmitter γ-aminobutyric acid (GABA). Its primary mechanism of action is centered on its agonist activity at the GABA type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR) integral to inhibitory neurotransmission in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of 3-APPA, including its interaction with the GABAB receptor, downstream signaling cascades, and its physiological consequences. This document synthesizes quantitative pharmacological data, details key experimental protocols for its study, and presents visual diagrams of its signaling pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective GABAB Receptor Agonism
This compound functions as a direct agonist at GABAB receptors. These receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits. The binding of an agonist, such as 3-APPA, to the Venus flytrap (VFT) domain of the GABAB1 subunit induces a conformational change in the receptor complex. This change is transmitted to the GABAB2 subunit, which is responsible for coupling to and activating intracellular heterotrimeric G-proteins of the Gαi/o family.
G-Protein Coupling and Downstream Signaling
The activation of Gαi/o proteins by the 3-APPA-bound GABAB receptor initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins.
-
Modulation of Ion Channels: The Gβγ subunits, which dissociate from the Gαi/o subunit upon receptor activation, directly modulate the activity of specific ion channels:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Binding of Gβγ to GIRK channels (also known as Kir3 channels) increases their permeability to potassium ions (K+). The resulting efflux of K+ leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This is a primary mechanism for postsynaptic inhibition.
-
Inhibition of Voltage-Gated Calcium (Ca2+) Channels: Gβγ subunits can also directly bind to and inhibit the activity of presynaptic voltage-gated calcium channels (e.g., N-type and P/Q-type). This inhibition reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. Consequently, the release of neurotransmitters, both excitatory (e.g., glutamate) and inhibitory (e.g., GABA), is suppressed. This is the principal mechanism of presynaptic inhibition.
-
Quantitative Pharmacological Data
The potency and affinity of 3-APPA for the GABAB receptor have been characterized in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Species | Tissue/System | Experimental Condition | Reference |
| pKi | 8.30 (~3 nM) | - | - | GABAB Receptor Binding | [1] |
| IC50 | 1.5 µM | Rat | Cerebellar Membranes | Inhibition of [3H]-baclofen binding | [2] |
| IC50 | 2.3 µM | Rat | Hippocampal Slices | Inhibition of excitatory postsynaptic potentials (EPSPs) | [3] |
| IC50 | 1.84 ± 0.23 µM | Guinea Pig | Ileum | Inhibition of cholinergic twitch contraction | |
| IC50 | 0.89 ± 0.15 µM | Rat | Anococcygeus Muscle | Inhibition of twitch contraction |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Presynaptic and Postsynaptic Effects
3-APPA exerts both presynaptic and postsynaptic inhibitory effects through its action on GABAB receptors.
-
Presynaptic Inhibition: By inhibiting presynaptic voltage-gated Ca2+ channels, 3-APPA reduces the release of a wide range of neurotransmitters, including glutamate, GABA, norepinephrine, and acetylcholine. This is a key mechanism for modulating synaptic strength and network activity.[4]
-
Postsynaptic Inhibition: Through the activation of postsynaptic GIRK channels, 3-APPA causes a slow and prolonged hyperpolarization of the neuronal membrane, leading to a slow inhibitory postsynaptic potential (IPSP). This reduces the excitability of the postsynaptic neuron.
Partial Agonist Activity
While 3-APPA is a potent agonist, some studies suggest it may act as a partial agonist at GABAB receptors.[5][6] This implies that even at saturating concentrations, it may not elicit the maximal possible response compared to a full agonist like GABA. This characteristic can be advantageous in therapeutic contexts, as it may reduce the potential for receptor desensitization and side effects associated with full agonists.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of 3-APPA for the GABAB receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or other tissue rich in GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626A), and varying concentrations of unlabeled 3-APPA.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled standard GABAB agonist (e.g., GABA or baclofen).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 3-APPA by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 3-APPA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effects of 3-APPA on neuronal membrane potential and ion channel currents.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampus) from a rodent.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Recording:
-
Transfer a slice to a recording chamber on a microscope stage and perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp Mode: Record the membrane potential of the neuron. Apply 3-APPA to the bath and observe changes in the resting membrane potential (hyperpolarization) and the firing of action potentials.
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage and record the currents flowing across the membrane.
-
To measure GIRK channel currents, hold the neuron at a potential near the resting potential and apply 3-APPA. An outward current indicates the activation of K+ channels.
-
To measure the effect on synaptic currents, stimulate presynaptic fibers and record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs). Application of 3-APPA is expected to reduce the amplitude of these currents due to presynaptic inhibition.
-
-
-
Data Analysis:
-
Analyze the changes in membrane potential, input resistance, and firing frequency in current-clamp recordings.
-
Measure the amplitude, kinetics, and frequency of currents in voltage-clamp recordings.
-
Construct dose-response curves for the effects of 3-APPA to determine its EC50.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of GABAB receptors. Its potent and selective agonist activity, coupled with its ability to induce both presynaptic and postsynaptic inhibition, makes it a key compound for dissecting the role of the GABAergic system in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further investigation into its partial agonist properties and its effects on specific neuronal circuits will continue to elucidate the complex roles of GABAB receptor signaling.
References
- 1. news-medical.net [news-medical.net]
- 2. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
3-APPA as a GABA-B Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2][3] 3-Aminopropylphosphinic acid (3-APPA), also known as CGP 27492, is a potent and selective agonist for the GABA-B receptor.[2][4] This technical guide provides an in-depth overview of 3-APPA's pharmacological profile, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of 3-APPA
3-APPA is a phosphonic acid analog of GABA.[4] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of 3-APPA
| Property | Value | Source |
| IUPAC Name | (3-aminopropyl)phosphinic acid | [4] |
| Synonyms | 3-APPA, CGP 27492 | [4] |
| Molecular Formula | C₃H₁₀NO₂P | [4] |
| Molecular Weight | 123.09 g/mol | [4] |
| CAS Number | 103680-47-3 | [4] |
| Canonical SMILES | C(CN)CP(=O)O | [4] |
| InChI Key | ZTHNRNOOZGJLRR-UHFFFAOYSA-N | [4] |
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the available quantitative data for 3-APPA's interaction with the GABA-B receptor. It is important to note that while binding affinity data is well-documented, specific potency (EC₅₀) and efficacy (Eₘₐₓ) values from functional assays are not consistently reported in publicly available literature. 3-APPA is generally characterized as a partial agonist.[5]
Table 2: Pharmacological Data for 3-APPA at the GABA-B Receptor
| Parameter | Value | Assay Type | Source |
| Binding Affinity (pKᵢ) | 8.30 | Radioligand Binding Assay | [4] |
| Binding Affinity (Kᵢ) | ~3 nM | Radioligand Binding Assay | [4] |
| IC₅₀ | 1.5 µM | Radioligand Binding Assay | [5] |
| Potency (EC₅₀) | Not explicitly reported | Functional Assays (e.g., GTPγS) | N/A |
| Efficacy (Eₘₐₓ) | Not explicitly reported | Functional Assays (e.g., GTPγS) | N/A |
GABA-B Receptor Signaling Pathways
Activation of the GABA-B receptor by an agonist such as 3-APPA initiates a cascade of intracellular signaling events mediated by heterotrimeric G-proteins of the Gi/o family.[1][6] This leads to the modulation of downstream effectors, primarily adenylyl cyclase and ion channels.
Diagram 1: GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor activation by 3-APPA leads to Gi/o protein dissociation, inhibiting adenylyl cyclase and modulating ion channel activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GABA-B receptor agonists like 3-APPA.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To determine the Kᵢ of 3-APPA for the GABA-B receptor.
Materials:
-
Membrane preparations from cells expressing GABA-B receptors.
-
Radioligand (e.g., [³H]CGP54626, a high-affinity GABA-B antagonist).
-
Unlabeled 3-APPA at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled 3-APPA. For total binding wells, add buffer instead of 3-APPA. For non-specific binding wells, add a saturating concentration of an unlabeled GABA-B ligand.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 3-APPA to generate a competition curve. The IC₅₀ value (the concentration of 3-APPA that inhibits 50% of radioligand binding) can be determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of 3-APPA using a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor agonism.[7][8]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3-APPA in activating Gi/o proteins coupled to the GABA-B receptor.
Materials:
-
Membrane preparations from cells expressing GABA-B receptors and Gi/o proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
3-APPA at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP for at least 15 minutes on ice to ensure G-proteins are in their inactive state.
-
Incubation: In a 96-well plate, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of 3-APPA. For basal binding, add buffer instead of 3-APPA. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all values. Plot the stimulated binding (as a percentage of the maximal response to a full agonist) against the log concentration of 3-APPA to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values can be determined.
Electrophysiological Recording
This technique directly measures the effect of receptor activation on ion channel activity in living cells.
Objective: To measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by 3-APPA acting on GABA-B receptors.
Materials:
-
Cells expressing GABA-B receptors and GIRK channels (e.g., Xenopus oocytes or cultured neurons).
-
Patch-clamp setup (amplifier, micromanipulators, microscope).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
3-APPA solutions at various concentrations.
Protocol:
-
Cell Preparation: Prepare the cells for recording.
-
Patching: Using a glass micropipette, form a high-resistance seal (a "gigaseal") with the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and record the baseline current.
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of 3-APPA.
-
Measurement: Record the change in membrane current. Activation of GIRK channels will result in an outward potassium current, causing hyperpolarization.
-
Washout: Perfuse the cell with the drug-free extracellular solution to allow the current to return to baseline.
-
Data Analysis: Repeat with different concentrations of 3-APPA to construct a dose-response curve and determine the EC₅₀.
Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
Objective: To quantify the inhibition of adenylyl cyclase by 3-APPA.
Protocol:
-
Cell Culture: Culture cells expressing GABA-B receptors.
-
Stimulation: Pre-incubate cells with 3-APPA at various concentrations, followed by stimulation with an adenylyl cyclase activator like forskolin.[7][9]
-
Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of 3-APPA to determine the IC₅₀.
Conclusion
3-APPA is a valuable pharmacological tool for studying the GABA-B receptor system. Its high potency and selectivity make it a useful probe for investigating the physiological and pathological roles of GABA-B receptor activation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of 3-APPA and other GABA-B receptor agonists, from determining their binding kinetics to quantifying their functional effects on downstream signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of 3-APPA and similar compounds in various neurological and psychiatric disorders.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | GABA B receptor activation [reactome.org]
- 3. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 3-Aminopropylphosphinic Acid: A Technical Guide for Researchers
An In-depth Examination of a Key GABA Receptor Ligand and its Analogs
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-aminopropylphosphinic acid, a key scaffold in the development of ligands for gamma-aminobutyric acid (GABA) receptors. For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the chemical structure of this phosphinic acid analog of GABA and its biological activity is crucial for the design of novel therapeutics targeting the GABAergic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and logical frameworks.
Introduction: this compound and the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main classes of receptors: GABAA, GABAB, and GABAC (also known as GABAA-ρ). GABAA and GABAC receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory responses.
This compound, as a structural analog of GABA where the carboxylic acid moiety is replaced by a phosphinic acid group, has emerged as a valuable pharmacological tool. Its core structure has been extensively modified to probe the SAR at GABA receptors, leading to the development of both potent agonists and antagonists with varying degrees of selectivity. This guide will delve into the key structural modifications that govern the compound's interaction with GABAA, GABAB, and GABAC receptors.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound and its derivatives is highly dependent on substitutions on the phosphorus atom and the conformation of the three-carbon chain.
P-Substitution: A Switch Between Agonism and Antagonism at GABAB Receptors
One of the most critical determinants of activity at the GABAB receptor is the nature of the substituent on the phosphorus atom of the phosphinic acid group.
-
Unsubstituted and Small Alkyl Substituents (Agonists): this compound itself is a potent and selective GABAB receptor agonist. The introduction of a small alkyl group, such as a methyl group to form 3-aminopropyl(methyl)phosphinic acid, generally retains or in some cases enhances GABAB agonist activity.
-
Larger Alkyl and Aryl Substituents (Antagonists): As the size of the P-substituent increases, the pharmacological activity switches from agonism to antagonism. For instance, replacing the hydrogen on the phosphorus with larger groups like ethyl, n-butyl, or diethoxymethyl results in compounds that act as GABAB receptor antagonists. A notable example is (3-aminopropyl)-n-butylphosphinic acid (CGP36742 or SGS742), an orally active GABAB antagonist that has been investigated for its cognitive-enhancing effects. Similarly, 3-aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) is a well-characterized GABAB antagonist.
Conformational Restraint and Activity at GABAC Receptors
While many this compound derivatives show limited activity at GABAA receptors, they can exhibit significant and often antagonistic activity at GABAC receptors. Conformational restriction of the flexible aminopropyl backbone has been a successful strategy in developing selective GABAC antagonists.
-
Unsaturated Analogs: The introduction of a double bond in the propylene (B89431) chain to create (E)- and (Z)-3-aminopropen-1-yl phosphinic acid and their P-methyl analogs leads to potent GABAC receptor antagonists. The stereochemistry of the double bond is crucial, with the (E)-isomers generally being more potent than the (Z)-isomers.
-
Cyclic Analogs: Incorporating the aminopropyl chain into a cyclic structure, such as a cyclopentyl or cyclopentenyl ring, has yielded highly potent and selective GABAC receptor antagonists. For example, (+/-)-cis-3-(aminocyclopentyl)methylphosphinic acid has demonstrated significant potency at human recombinant ρ1 and ρ2 GABAC receptors with little activity at GABAA or GABAB receptors.[1]
Activity at GABAA Receptors
In general, this compound and its close analogs exhibit weak to negligible activity at GABAA receptors. However, some P-substituted derivatives, such as (3-aminopropyl)-n-butylphosphinic acid (CGP36742), have been reported to have weak antagonist activity at certain GABAA receptor subtypes, though with much lower potency compared to their effects at GABAB or GABAC receptors.
Quantitative Data on the Activity of this compound and its Analogs
The following tables summarize the quantitative data for key analogs of this compound at GABAA, GABAB, and GABAC receptors.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| This compound | GABAB | Radioligand Binding ([³H]baclofen) | IC₅₀ | 1.84 | [2] |
| GABAB | Functional Assay (guinea-pig ileum) | EC₅₀ | 0.8 | [3] | |
| GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | Kb | ~1.7 | [4] | |
| 3-Aminopropyl(methyl)phosphinic acid | GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | Kb | ~0.8 | [4] |
| (3-Aminopropyl)-n-butylphosphinic acid (CGP36742) | GABAB | Radioligand Binding | IC₅₀ | 35 | [5] |
| GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 62 | [2] | |
| GABAA (α1β2γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | >100 | [2] | |
| 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) | GABAB | Functional Assay (rat anococcygeus) | pA₂ | 5.38 | [6] |
| [(E)-3-Aminopropen-1-yl]methylphosphinic acid | GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 5.53 | [7] |
| [(E)-3-Aminopropen-1-yl]phosphinic acid | GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 7.68 | [7] |
| (+/-)-cis-3-(Aminocyclopentyl)methylphosphinic acid | GABAC (ρ1) | Electrophysiology (Xenopus oocytes) | Kb | 1.0 | [1] |
| GABAC (ρ2) | Electrophysiology (Xenopus oocytes) | Kb | 1.0 | [1] | |
| GABAA | Electrophysiology (Xenopus oocytes) | Activity | Weak Antagonist (at 1000 µM) | [1] | |
| GABAB | Electrophysiology (Xenopus oocytes) | Activity | Weak Antagonist (at 1000 µM) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR analysis of this compound and its analogs.
Radioligand Binding Assay for GABAB Receptors
Objective: To determine the binding affinity (IC₅₀) of test compounds for the GABAB receptor.
Materials:
-
Rat brain synaptic membranes
-
[³H]baclofen (radioligand)
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂[7]
-
Unlabeled baclofen (B1667701) (for determining non-specific binding)
-
Test compounds (e.g., this compound analogs)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Rat brains are homogenized in sucrose (B13894) buffer and centrifuged to isolate crude synaptic membranes. The membranes are washed multiple times in the incubation buffer to remove endogenous GABA.
-
Binding Assay: Aliquots of the membrane preparation (typically 0.1-0.5 mg of protein) are incubated with a fixed concentration of [³H]baclofen (e.g., 10-20 nM) and varying concentrations of the test compound in the incubation buffer.
-
Incubation: The incubation is carried out at 4°C for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled baclofen (e.g., 100 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]baclofen) is determined by non-linear regression analysis of the competition binding data.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To functionally characterize the activity of test compounds (as agonists or antagonists) at specific GABA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired GABA receptor subunits (e.g., GABAA: α1, β2, γ2; GABAC: ρ1)
-
Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5[8]
-
GABA (agonist)
-
Test compounds
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with 3 M KCl
Procedure:
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and defolliculated. The cRNA for the desired GABA receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with OR2 solution. Two microelectrodes are impaled into the oocyte.
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -70 mV.[8]
-
Compound Application:
-
Agonist Activity: The test compound is applied at various concentrations, and the induced current is measured.
-
Antagonist Activity: The oocyte is first perfused with the test compound at a specific concentration, followed by co-application with a fixed concentration of GABA (typically the EC₅₀ concentration). The reduction in the GABA-induced current is measured to determine the antagonistic effect.
-
-
Data Analysis: Dose-response curves are generated by plotting the current response against the compound concentration. For agonists, the EC₅₀ (effective concentration to produce 50% of the maximal response) is calculated. For antagonists, the IC₅₀ (concentration that inhibits 50% of the GABA-induced current) or the Kb (equilibrium dissociation constant) is determined.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical framework of the structure-activity relationships discussed.
GABA Receptor Signaling Pathways
Caption: Overview of GABAA/GABAC and GABAB receptor signaling pathways.
Experimental Workflow for SAR Studies
Caption: General experimental workflow for SAR studies of this compound analogs.
Logical Relationships in the SAR of this compound Analogs
Caption: Logical relationships between structural modifications and pharmacological activity.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for GABA receptors. The key takeaways from the extensive SAR studies are:
-
The size of the substituent on the phosphorus atom is a critical switch for GABAB receptor activity, with smaller groups favoring agonism and larger groups leading to antagonism.
-
Conformational restriction of the aminopropyl chain is an effective strategy for generating potent and selective GABAC receptor antagonists.
-
Activity at GABAA receptors is generally low for this class of compounds.
This technical guide provides a foundational understanding of the SAR of this compound and its analogs. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to design and develop novel GABAergic agents with tailored pharmacological profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of rat brain and plasma levels of the orally active GABAB antagonist 3-amino-propyl-n-butyl-phosphinic acid (CGP 36742) by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminopropylphosphinic Acid (CAS: 103680-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminopropylphosphinic acid (also known as 3-APPA or CGP 27492), a potent and selective agonist for the GABAB receptor. This document collates available physicochemical data, details its primary pharmacological target and mechanism of action, and presents relevant experimental protocols and workflows. Particular emphasis is placed on providing structured data and visual representations of key biological pathways and experimental processes to support research and development activities.
Chemical Identity and Physicochemical Properties
This compound is an organophosphorus compound and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Its unique phosphinic acid moiety contributes to its specific interaction with the GABAB receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103680-47-3 | [1] |
| Molecular Formula | C3H10NO2P | [1] |
| Molecular Weight | 123.09 g/mol | [2] |
| IUPAC Name | (3-aminopropyl)phosphinic acid | [1] |
| Synonyms | 3-APPA, CGP 27492, CGA 147823 | [3] |
| Melting Point | 209-213 °C | [2] |
| pKa (Predicted) | 2.80 ± 0.10 | [2] |
| Solubility | Soluble in water | - |
Note: Experimentally verified solubility data in various organic and aqueous solvents is limited in publicly available literature.
Synthesis
Pharmacology: GABAB Receptor Agonism
This compound is a potent and selective agonist at the GABAB receptor, which is a G-protein coupled receptor (GPCR) responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system.
Mechanism of Action
Activation of the GABAB receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit induces a conformational change, leading to the activation of a coupled inhibitory G-protein (Gi/Go). This activation results in the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors.
Signaling Pathway
The primary downstream effects of GABAB receptor activation are:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols
GABAB Receptor Competitive Binding Assay
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABAB receptor. This protocol is adapted from standard procedures and may require optimization.
Materials:
-
Membrane Preparation: Rat or mouse brain tissue, or cells expressing recombinant GABAB receptors.
-
Radioligand: A high-affinity GABAB receptor antagonist, such as [3H]-CGP54626.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known GABAB receptor agonist or antagonist (e.g., unlabeled GABA or baclofen).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold assay buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Repeat this step multiple times. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). f. Store the membrane preparation at -80 °C until use.
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add radioligand and membrane preparation to the wells. c. Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of the non-specific binding control. d. Test Compound: Add radioligand, membrane preparation, and varying concentrations of this compound. e. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. b. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for GABAB Receptor Binding Assay.
Applications in Research and Drug Development
This compound, as a selective GABAB receptor agonist, is a valuable tool for:
-
Probing the function of GABAB receptors: Its selectivity allows for the specific investigation of the physiological and pathological roles of this receptor subtype.
-
In vivo and in vitro studies of GABAergic neurotransmission: It can be used to modulate GABAB receptor activity in various experimental models.
-
Lead compound for drug discovery: Its structure can serve as a starting point for the development of novel therapeutics targeting the GABAB receptor for conditions such as spasticity, pain, anxiety, and addiction.
Conclusion
This compound is a key pharmacological tool for the study of the GABAB receptor. This guide has summarized its known properties and provided a framework for its experimental use. Further research to fully elucidate its physicochemical properties and to develop robust and accessible synthesis protocols is warranted to facilitate its broader application in neuroscience and drug discovery.
References
Spectroscopic Profile of 3-Aminopropylphosphonic Acid (3-APPA): A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the spectroscopic analysis of 3-aminopropylphosphonic acid (3-APPA), a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing a centralized resource on its structural characterization through various spectroscopic techniques. Due to the limited availability of publicly accessible, complete experimental spectra for isolated 3-APPA, this guide combines available data with predicted spectroscopic behavior based on its chemical structure.
Introduction
3-Aminopropylphosphonic acid (3-APPA) is an organophosphorus compound featuring a terminal amine group and a phosphonic acid moiety. This bifunctional nature makes it a valuable linker molecule in surface modification and a building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying its structure, purity, and interaction with other molecules or materials. This guide covers the theoretical and practical aspects of analyzing 3-APPA using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] For 3-APPA, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Predicted NMR Data
The expected chemical shifts for 3-APPA in a suitable solvent like D₂O are summarized below. These predictions are based on the analysis of its functional groups and typical chemical shift ranges.
Table 1: Predicted NMR Spectroscopic Data for 3-APPA
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
| ¹H | Hα (C1-H) | ~1.8 | Multiplet | |
| Hβ (C2-H) | ~1.9 | Multiplet | ||
| Hγ (C3-H) | ~3.1 | Multiplet | ||
| ¹³C | C1 | ~25 | Singlet | |
| C2 | ~22 | Singlet | ||
| C3 | ~40 | Singlet | ||
| ³¹P | P1 | ~20-30 | Singlet (proton decoupled) |
Note: Chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C, phosphoric acid for ³¹P) and can vary with solvent and pH.
Solid-state ³¹P MAS NMR spectra have been reported for 3-APPA grafted onto TiO₂, showing the influence of the surface on the phosphorus environment.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-APPA in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Parameters: Adjust pulse sequence (e.g., zg30), number of scans (16-64), relaxation delay (1-5 s), and acquisition time (2-4 s) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Parameters: Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Experiment: Standard 1D phosphorus experiment, typically with proton decoupling.
-
Parameters: Adjust spectral width to cover the expected range for phosphonic acids.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Calibrate the chemical shift scale using a known reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Predicted IR Data
The IR spectrum of 3-APPA is expected to show characteristic absorption bands corresponding to its amine, alkyl, and phosphonic acid groups.
Table 2: Predicted IR Absorption Bands for 3-APPA
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phosphonic Acid) | O-H stretch | 2500-3300 | Strong, Broad |
| N-H (Amine) | N-H stretch | 3200-3500 | Medium, Broad |
| C-H (Alkyl) | C-H stretch | 2850-2960 | Medium |
| N-H (Amine) | N-H bend | 1580-1650 | Medium |
| P=O (Phosphonic Acid) | P=O stretch | 1150-1300 | Strong |
| P-O (Phosphonic Acid) | P-O stretch | 900-1050 | Strong |
Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.
Infrared spectra of 3-APPA grafted onto mesoporous TiO₂ have been reported, confirming the presence of these characteristic functional groups.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind ~1 mg of solid 3-APPA with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the 3-APPA KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.[8][9][10]
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for 3-APPA
| Ion | Formula | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | C₃H₁₁NO₃P⁺ | 140.0471 |
| [M-H]⁻ | C₃H₉NO₃P⁻ | 138.0325 |
| [M+Na]⁺ | C₃H₁₀NNaO₃P⁺ | 162.0290 |
Note: High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 3-APPA (e.g., 10-100 µM) in a suitable solvent system, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).
-
Acquire spectra in either positive or negative ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to produce a characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant adducts or fragments. Compare the measured m/z values with the theoretical values for the expected chemical formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[11][12][13][14] It is particularly useful for compounds containing chromophores (light-absorbing groups).
Predicted UV-Vis Data
3-APPA does not contain any significant chromophores, such as conjugated π-systems or aromatic rings. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). A weak absorption may be observed at the lower end of the UV spectrum (< 220 nm) due to n→σ* transitions of the amine and phosphonic acid groups.
Table 4: Predicted UV-Vis Spectroscopic Data for 3-APPA
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| n→σ* | < 220 | Low |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of 3-APPA of a known concentration in a UV-transparent solvent (e.g., water, ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the 3-APPA solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.
-
-
Data Analysis: The instrument software will automatically subtract the absorbance of the blank from the sample absorbance. The resulting spectrum can be analyzed for the presence of any absorption maxima.
Conclusion
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Triple Quads | Bruker [bruker.com]
- 10. youtube.com [youtube.com]
- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. UV-Visible spectroscopy | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Aminopropylphosphinic Acid and 3-Aminopropylphosphonic Acid for Researchers and Drug Development Professionals
December 6, 2025
Abstract
This technical guide provides a comprehensive comparison of 3-aminopropylphosphinic acid and 3-aminopropylphosphonic acid, two structurally related analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While both compounds target GABA receptors, their distinct phosphorus-containing acid moieties—a phosphinic acid and a phosphonic acid, respectively—confer significantly different pharmacological profiles. This document delves into their chemical and physical properties, synthesis methodologies, and detailed biological activities, with a focus on their interactions with GABAB and GABAC receptors. Furthermore, it outlines key experimental protocols for their characterization and visualizes the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound and 3-aminopropylphosphonic acid are synthetic analogs of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Their structural similarity to GABA allows them to interact with GABA receptors, particularly the metabotropic GABAB receptor. However, the seemingly subtle difference in their acidic functional groups—a phosphinate versus a phosphonate—leads to notable distinctions in their receptor affinity, efficacy, and selectivity. These differences have significant implications for their potential therapeutic applications. This guide aims to provide a detailed comparative analysis of these two compounds to aid in their further investigation and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of these compounds is fundamental to their application in research and development, influencing factors such as solubility, stability, and bioavailability. The following tables summarize the key properties of this compound and 3-aminopropylphosphonic acid.
Table 1: General and Physicochemical Properties
| Property | This compound | 3-Aminopropylphosphonic Acid |
| IUPAC Name | (3-aminopropyl)phosphinic acid | (3-aminopropyl)phosphonic acid |
| Synonyms | 3-APPA, CGP 27492 | 3-APPA, (3-Aminopropyl)phosphonic acid |
| CAS Number | 103680-47-3 | 13138-33-5[1][2][3] |
| Molecular Formula | C₃H₁₀NO₂P | C₃H₁₀NO₃P[1][2] |
| Molecular Weight | 123.09 g/mol | 139.09 g/mol [1][2] |
| Appearance | Solid | Off-white to faintly greenish powder[4] |
| Melting Point | Not available | 294 °C (decomposes)[4] |
| pKa (Predicted) | Not available | 2.11 ± 0.10[4] |
| LogP (Predicted) | Not available | -4.5[1] |
| Solubility | Soluble in water | Soluble in water; DMF: 5 mg/ml; DMSO: 2 mg/ml; Ethanol: 30 mg/ml[4] |
Synthesis Protocols
The synthesis of these GABA analogs is a critical aspect of their accessibility for research. Below are representative protocols for the synthesis of both compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often involving the protection of the amino group, followed by the introduction of the phosphinic acid moiety and subsequent deprotection. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Protection of the Amino Group: Start with a suitable 3-aminopropanol derivative where the amino group is protected, for example, as a phthalimide.
-
Introduction of the Phosphinate Group: The hydroxyl group of the protected 3-aminopropanol is first converted to a good leaving group, such as a tosylate or mesylate. This is followed by a reaction with a source of the phosphinate group, such as hypophosphorous acid or its salts, in the presence of a suitable base. This step forms the P-C bond.
-
Hydrolysis/Deprotection: The protecting group on the nitrogen and any ester groups on the phosphorus are removed, typically by acid hydrolysis, to yield the final product, this compound.
-
Purification: The final compound is purified by recrystallization or ion-exchange chromatography.
Synthesis of 3-Aminopropylphosphonic Acid
A common method for the synthesis of 3-aminopropylphosphonic acid involves the reaction of phosphorous acid, an amine, and formaldehyde (B43269), as detailed in the following protocol.
Experimental Protocol: Synthesis of 3-Aminopropylphosphonic Acid [4]
-
Reaction Setup: In a reaction vessel, combine phosphite (B83602) (1.225 mol), methanesulfonic acid (0.161 mol), ammonia (B1221849) (25% solution, 0.4 mol), and water (58.07 g).
-
Heating: Heat the reaction mixture to 105 °C.
-
Addition of Formaldehyde: Gradually add formaldehyde (36.6% solution, 1.26 mol) to the heated mixture over a period of 2 hours.
-
Reflux: After the addition of formaldehyde is complete, continue to heat the reaction mixture under reflux for an additional 2 hours.
-
Work-up and Purification: The reaction product can be analyzed by ³¹P-NMR spectroscopy. The final product, 3-aminopropylphosphonic acid, is isolated and purified, often through recrystallization or ion-exchange chromatography.
Biological Activity and Mechanism of Action
The primary pharmacological targets for both this compound and 3-aminopropylphosphonic acid are GABA receptors. However, their profiles of activity at these receptors, as well as their interaction with other components of the GABAergic system, show important differences.
GABAB Receptor Activity
Both compounds are known to be agonists at the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system.
-
This compound is a potent and selective GABAB receptor agonist.[5] Some studies also indicate that certain derivatives of this compound can act as GABAB receptor antagonists.[6][7]
-
3-Aminopropylphosphonic acid is also a GABAB receptor agonist, although some reports describe it as a partial agonist.[4] It has been shown to inhibit the binding of the radiolabeled GABAB receptor agonist, ³H-baclofen, with an IC₅₀ of 1.5 µM in rat cerebellar membranes.[8]
Table 2: Comparative Biological Activity at GABA Receptors
| Compound | Receptor Target | Activity | Potency (IC₅₀ / Kb) | Reference |
| This compound | GABAB | Agonist | Potent (specific values vary with assay) | [5] |
| GABAC | Antagonist | Kb ≈ 1.7 µM | [9] | |
| 3-Aminopropylphosphonic acid | GABAB | Agonist (Partial) | IC₅₀ = 1.5 µM (vs ³H-baclofen) | [8] |
| GABAC | Antagonist | Kb ≈ 10 µM | [9] |
GABAC Receptor Activity
Interestingly, both compounds exhibit antagonist activity at GABAC receptors (now classified as a type of GABAA receptor composed of ρ subunits), which are ionotropic receptors permeable to chloride ions.
-
This compound acts as a moderately potent antagonist at GABAC receptors with a Kb of approximately 1.7 µM.[9]
-
3-Aminopropylphosphonic acid is a competitive antagonist at GABAC receptors, with a Kb of approximately 10 µM.[9]
GABA Transporter (GAT) Interaction
A key differentiator between the two compounds lies in their interaction with GABA transporters (GATs). The uptake of these compounds into neural cells via GATs can significantly influence their in vivo efficacy and side-effect profile. Substituted 3-aminopropylphosphinic acids have been shown to be substrates for GATs, which may limit their central nervous system side effects by restricting their accumulation in the brain.[10][11]
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events mediated by G-proteins. The following diagram illustrates the canonical GABAB receptor signaling pathway.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow: GABAB Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following diagram outlines a typical workflow for a GABAB receptor binding assay.
Caption: Workflow for a GABAB Receptor Binding Assay.
Experimental Workflow: Functional cAMP Assay
A functional assay, such as a cAMP assay, measures the downstream consequences of receptor activation. The following diagram illustrates the workflow for a cAMP assay to assess GABAB receptor agonism.
Caption: Workflow for a Functional cAMP Assay.
Conclusion
This compound and 3-aminopropylphosphonic acid, while both being valuable research tools as GABA analogs, exhibit distinct pharmacological profiles that warrant careful consideration in their experimental application and potential therapeutic development. The phosphinic acid analog often demonstrates higher potency at GABAB receptors and also acts as a more potent antagonist at GABAC receptors compared to its phosphonic acid counterpart. Furthermore, the differential interaction with GABA transporters highlights a crucial aspect of their in vivo behavior. This guide has provided a detailed comparison of their properties, synthesis, and biological activities, along with standardized experimental protocols and visual representations of key processes, to facilitate a deeper understanding and more informed utilization of these important compounds in neuroscience and drug discovery.
References
- 1. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (3-Aminopropyl)phosphonic Acid 13138-33-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different in vitro and in vivo profiles of substituted 3-aminopropylphosphinate and 3-aminopropyl(methyl)phosphinate GABA(B) receptor agonists as inhibitors of transient lower oesophageal sphincter relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-Aminopropylphosphinic Acid (CGP 27492)
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Identification
3-Aminopropylphosphinic acid, a potent and selective GABA analog, is a key tool in neuroscience research. While its formal name is this compound, it is frequently referenced in scientific literature by several synonyms. Understanding these alternative identifiers is crucial for comprehensive literature review and research.
| Synonym | Notes |
| CGP 27492 | A common designation in pharmacological studies. |
| 3-APPA | An abbreviation of the chemical name. |
| CGA 147823 | Another research code used to identify the compound. |
| (3-Aminopropyl)phosphinic acid | An alternative chemical name format. |
| 3-aminopropanephosphinic acid | Another variation of the chemical name. |
| 3-aminopropylphosphonous acid | A less common, but still valid, chemical name. |
Chemical Identifiers:
Pharmacological Profile: A Potent GABAB Receptor Agonist
This compound is a potent agonist of the GABAB receptor.[2] Its primary mechanism of action involves binding to and activating GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems.
Quantitative Analysis of Receptor Activity
Several studies have quantified the potency of this compound at the GABAB receptor. The following table summarizes key findings from a study by Hills et al. (1989), which investigated its effects on isolated tissue preparations.
| Preparation | Parameter | Value | Reference |
| Electrically stimulated guinea-pig ileum | IC₅₀ | 1.84 ± 0.23 μM | [3] |
| Electrically stimulated rat anococcygeus muscle | IC₅₀ | 0.89 ± 0.15 μM | [3] |
This study concluded that this compound is a potent and selective GABAB agonist, being approximately seven times more potent than baclofen (B1667701) in the guinea-pig ileum and five times more potent in the rat anococcygeus muscle.[3]
Experimental Protocols
To facilitate reproducibility and further research, detailed experimental methodologies are essential. The following protocols are based on the work of Hills et al. (1989) for the assessment of GABAB receptor agonist activity.
Electrically Stimulated Guinea-Pig Ileum Preparation
Objective: To determine the inhibitory effect of this compound on cholinergic twitch contractions.
Methodology:
-
Tissue Preparation: A section of the distal ileum is removed from a euthanized guinea-pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The ileum is subjected to electrical field stimulation to elicit cholinergic twitch contractions.
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Data Analysis: The concentration of the agonist that produces a 50% inhibition of the twitch contraction (IC₅₀) is calculated.
Electrically Stimulated Rat Anococcygeus Muscle Preparation
Objective: To assess the inhibitory effect of this compound on nerve-mediated contractions.
Methodology:
-
Tissue Preparation: The anococcygeus muscles are dissected from a euthanized rat and mounted in an organ bath under the same conditions as the guinea-pig ileum.
-
Stimulation: Electrical field stimulation is used to induce twitch contractions.
-
Drug Application: A cumulative concentration-response curve for this compound is constructed.
-
Data Analysis: The IC₅₀ value is determined as the concentration that causes a 50% reduction in the electrically evoked contraction.
Visualizing the Molecular Pathway and Experimental Workflow
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to neuronal inhibition. The following diagram illustrates this pathway.
Caption: GABAB receptor signaling cascade initiated by an agonist.
Experimental Workflow for IC₅₀ Determination
The logical flow of an experiment to determine the IC₅₀ value of a GABAB receptor agonist is depicted below.
Caption: Workflow for determining the IC₅₀ of a GABAB agonist.
References
Methodological & Application
Application Notes and Protocols: 3-Aminopropylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Aminopropylphosphinic acid (3-APPA), a versatile research compound with significant activity at GABA receptors. This document includes detailed experimental protocols for its synthesis and its characterization as a GABA receptor ligand, along with a summary of its pharmacological properties.
Introduction
This compound is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is a valuable pharmacological tool for studying GABAergic neurotransmission due to its distinct activity profile at different GABA receptor subtypes. Notably, it acts as a partial agonist at GABAB receptors and as a competitive antagonist at GABAC receptors. This dual activity makes it a unique compound for dissecting the physiological roles of these receptor systems.
Physicochemical Properties
| Property | Value |
| CAS Number | 13138-33-5 |
| Molecular Formula | C₃H₁₀NO₃P |
| Molecular Weight | 139.09 g/mol |
| Appearance | Off-white to faintly greenish powder |
| Melting Point | 294 °C (decomposes) |
| Purity | ≥98% |
| Solubility | Soluble in water |
Data Presentation: Pharmacological Profile
The following table summarizes the quantitative pharmacological data for this compound at GABA receptors.
| Receptor Target | Assay Type | Species | Preparation | Radioligand | Parameter | Value |
| GABAB | Radioligand Binding | Rat | Cerebellar membranes | [³H]-Baclofen | IC₅₀ | 1.5 µM[1] |
| GABAB | Functional Assay | Guinea Pig | Isolated ileum | - | IC₅₀ | 1.84 µM |
| GABAB | Functional Assay | Rat | Anococcygeus muscle | - | IC₅₀ | 0.89 µM |
| GABAC (ρ1) | Electrophysiology | Human (recombinant) | Xenopus oocytes | - | Kb | ~10 µM[2] |
| GABAC (ρ1) | Electrophysiology | Human (recombinant) | Xenopus oocytes | - | Kb | 1.7 µM |
| GABAC (ρ2) | Electrophysiology | Human (recombinant) | Xenopus oocytes | - | Kb | 0.8 µM[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 3-aminopropylphosphonic acid, a closely related compound, which can be adapted for this compound by using an appropriate phosphorus precursor.
Materials:
-
Phosphorous acid (or a suitable precursor for the phosphinic acid moiety)
-
Ammonia (B1221849) solution (25-32%)
-
Formaldehyde (B43269) solution (36-37%)
-
Methanesulfonic acid (catalyst)
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Apparatus for reflux and distillation
Procedure:
-
To a reaction vessel, add phosphite (B83602) (1.225 mol), water (58.07 g), methanesulfonic acid (0.161 mol), and a portion of the ammonia solution (0.4 mol total, add 10% initially).
-
Heat the reaction mixture to 105°C with stirring.
-
Gradually add the formaldehyde solution (1.26 mol) and the remaining ammonia solution over a period of 2-3 hours, maintaining the temperature at 105°C.
-
After the addition is complete, continue to heat the mixture under reflux for an additional 2 hours.
-
Monitor the reaction progress using ³¹P-NMR spectroscopy to determine the yield of the product.
-
Upon completion, the product can be isolated and purified using ion-exchange chromatography.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Note: This is a generalized procedure. The specific amounts of reagents and reaction conditions may need to be optimized for the synthesis of this compound.
GABAB Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the GABAB receptor.
Materials:
-
Rat brain tissue (cerebellum or whole brain)
-
[³H]-Baclofen (radioligand)
-
This compound (test compound)
-
Unlabeled baclofen (B1667701) (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Homogenizer
-
High-speed centrifuge
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol Workflow:
GABAB Receptor Binding Assay Workflow
Detailed Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh binding buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M).
-
For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 100 µM).
-
[³H]-Baclofen (final concentration of 2-5 nM).
-
Membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at 4°C for 20-30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of 3-APPA that inhibits 50% of the specific binding of [³H]-Baclofen) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for GABAC Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp recordings from Xenopus oocytes expressing recombinant human GABAC (ρ1) receptors to characterize the antagonist activity of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GABAC (ρ1) receptor subunits
-
Microinjection setup
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4
-
Internal (pipette) solution (in mM): 90 KCl, 10 EGTA, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.2
-
GABA (agonist)
-
This compound (antagonist)
Protocol Workflow:
GABAC Receptor Antagonism Electrophysiology Workflow
Detailed Procedure:
-
Oocyte Preparation and Receptor Expression:
-
Inject Xenopus oocytes with cRNA encoding the human ρ1 GABA receptor subunit.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
Prior to recording, manually remove the vitelline membrane from the oocytes.
-
-
Whole-Cell Patch-Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Obtain a control response by applying a known concentration of GABA (e.g., the EC₅₀ concentration, typically 1-10 µM) and record the resulting inward current.
-
Wash out the GABA and allow the current to return to the baseline.
-
Perfuse the oocyte with a solution containing a specific concentration of this compound for 1-2 minutes.
-
Co-apply the same concentration of GABA in the continued presence of this compound and record the inhibited current.
-
Repeat steps 2-4 for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (the ratio of the GABA concentration required to produce an equivalent response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log(dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist dissociation constant (Kb).
-
Signaling Pathway
This compound exerts its effects by modulating the GABAergic signaling pathway. As a GABAB receptor partial agonist, it activates G-protein coupled receptors, leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels. As a GABAC receptor antagonist, it blocks the flow of chloride ions through the ionotropic GABAC receptor channel.
GABA Receptor Signaling Pathways Modulated by 3-APPA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of 3-Aminopropanoic Acid (β-Alanine) in Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Aminopropanoic acid, commonly known as β-alanine, is a naturally occurring beta-amino acid that plays a significant role as a neurotransmitter in the central nervous system. It is a structural analog of the inhibitory neurotransmitters γ-aminobutyric acid (GABA) and glycine (B1666218). In vitro studies are crucial for elucidating the precise mechanisms of β-alanine's effects on neuronal health, including its potential neuroprotective properties and its role in modulating neuronal excitability. These application notes provide a comprehensive overview of the in vitro use of β-alanine in neuronal cultures, including detailed protocols for cell culture and relevant assays, a summary of its effects, and a visualization of its signaling pathways.
Quantitative Data Summary
Table 1: Concentration-Dependent Activation of Receptors by β-Alanine
| Receptor Target | Cell Type | Concentration Range | Observed Effect | Citation |
| GABA-A Receptor | Recombinant α1β2γ2L receptors | 0.1 mM - 10 mM | Potentiation of GABA-induced currents.[1] | |
| Glycine Receptor | Rat spinal dorsal horn neurons | Dose-dependent | Induction of outward currents, leading to hyperpolarization.[2][3] | |
| GABA and Glycine Receptors | Xenopus oocytes injected with mouse brain mRNA | Not specified | Activation of both receptor types.[4] |
Table 2: Qualitative Effects of β-Alanine on Neuronal Cultures
| Effect | Cell Type | Observation | Citation |
| Neuronal Inhibition | Cultured chick spinal neurons | Elicits currents corresponding to the opening of chloride channels.[2] | |
| Neurotransmission | Rat hippocampus | Acts as an endogenous agonist at glycine receptors.[5] | |
| Neuroprotection (indirectly through carnosine) | Animal models | Increased brain carnosine levels are associated with neuroprotection.[6][7][8] | |
| Maintenance of BDNF expression | Animal models | Associated with maintaining Brain-Derived Neurotrophic Factor levels under stress.[7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by β-alanine and a typical experimental workflow for its application in neuronal cultures.
References
- 1. Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development of sensitivity to glycine, GABA and beta-alanine in cultured spinal neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endogenous agonist, β-alanine, activates glycine receptors in rat spinal dorsal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro. [folia.unifr.ch]
- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study [mdpi.com]
- 8. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-Aminopropylphosphinic Acid in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopropylphosphinic acid is a structural analog of γ-aminobutyric acid (GABA) that has been investigated for its activity at GABA receptors. In vivo studies in rodents are crucial for elucidating its pharmacokinetic profile, pharmacodynamic effects, and potential therapeutic applications. This document provides a summary of available data and detailed protocols to guide researchers in designing and conducting in vivo experiments with this compound in rodent models.
Mechanism of Action
This compound primarily acts as a GABA-B receptor agonist . Its potency and central nervous system (CNS) effects are significantly modulated by GABA transporters (GATs) . Unlike some other GABA-B agonists, this compound is a substrate for GAT, which actively transports it into neural cells. This uptake mechanism is believed to limit its concentration at central GABA-B receptors, potentially leading to a wider therapeutic window with fewer CNS-related side effects compared to agonists that are not GAT substrates[1].
An in vitro study using Xenopus oocytes has also suggested that this compound can act as a moderately potent antagonist at rho-like GABA receptors (a subtype of GABA-A receptors). However, its in vivo effects in rodents appear to be predominantly mediated by its agonist activity at GABA-B receptors.
Signaling Pathways
The activation of GABA-B receptors by this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the GABA-B receptor, upon agonist binding, modulates the activity of adenylyl cyclase and ion channels through the activation of G-proteins[2][3].
The uptake of this compound from the synaptic cleft is mediated by GABA transporters (GATs), which are sodium- and chloride-dependent symporters[4].
Quantitative Data
The following tables provide a template for organizing and presenting such data once it is generated.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example Template)
| Species/Strain | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat (Sprague-Dawley) | Oral (p.o.) | ||||||
| Rat (Sprague-Dawley) | Intravenous (i.v.) | ||||||
| Mouse (C57BL/6) | Oral (p.o.) | ||||||
| Mouse (C57BL/6) | Intravenous (i.v.) |
Table 2: Toxicological Data for this compound in Rodents (Example Template)
| Species/Strain | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Clinical Signs of Toxicity |
| Rat (Wistar) | Oral (p.o.) | ||||
| Mouse (CD-1) | Intraperitoneal (i.p.) |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rodents (Example Data)
| Species/Strain | Effect Measured | Route of Administration | Dose (mg/kg) | Response | Reference |
| Rat | Hypothermia | i.c.v. | Data not available | Less potent than 3-aminopropyl(methyl)phosphinic acids | [1] |
| Mouse | Hypothermia | Not specified | Data not available | Evaluated as a CNS side effect | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies using this compound in rodents. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with ethical guidelines.
General Preparation of Dosing Solutions
-
Vehicle Selection : Based on the physicochemical properties of this compound, select a suitable vehicle for administration. For many in vivo studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate for aqueous solutions. For oral administration, a solution in distilled water may be used.
-
Solution Preparation :
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle to the desired final concentration.
-
Ensure the solution is homogenous. Gentle warming or sonication may be used if necessary, provided it does not degrade the compound.
-
For parenteral routes, the solution must be sterile. This can be achieved by filtration through a 0.22 µm filter.
-
Store the solution appropriately (e.g., at 4°C) and protect from light if the compound is light-sensitive.
-
Protocol 1: Oral Administration in Rats (Oral Gavage)
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint : Acclimatize the rats to handling prior to the experiment to minimize stress. Gently but firmly restrain the rat to prevent movement.
-
Dose Calculation : Weigh the rat and calculate the exact volume of the dosing solution to be administered based on the desired dose in mg/kg. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg[5][6][7].
-
Gavage Needle Insertion :
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach[6].
-
Gently open the rat's mouth and insert the gavage needle along the side of the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
-
Administration : Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Post-Administration : Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intravenous Administration in Mice (Tail Vein Injection)
Materials:
-
Sterile this compound solution
-
Tuberculin syringe with a 27-30 gauge needle
-
Mouse restraining device
-
Heat lamp or warming pad
-
Gauze pads
Procedure:
-
Animal Preparation : Place the mouse in a restraining device. To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a short period[8].
-
Dose Calculation : Weigh the mouse and calculate the required injection volume. The maximum recommended volume for a bolus intravenous injection in mice is typically 5 mL/kg[9].
-
Injection :
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein, and should be withdrawn and reinserted more proximally.
-
-
Post-Injection : After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding[10]. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Assessment of Hypothermia in Rats
This protocol is based on general methods for assessing drug-induced hypothermia and should be adapted for this compound.
Materials:
-
This compound solution
-
Rectal thermometer for rodents
-
Animal scale
-
Timer
Procedure:
-
Baseline Temperature : Measure the baseline rectal temperature of each rat before administration of the compound.
-
Administration : Administer this compound via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular).
-
Temperature Monitoring : At predetermined time points after administration (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes), measure the rectal temperature of each rat.
-
Data Analysis : Record the temperature at each time point and calculate the change from baseline for each animal. Data can be presented as the mean change in temperature ± SEM for each treatment group over time. A dose-response curve can be generated by testing several doses of the compound.
Conclusion
This compound is a GABA-B receptor agonist with a unique in vivo profile influenced by its uptake via GABA transporters. While this suggests a potentially favorable therapeutic index, there is a notable lack of publicly available, specific quantitative data from rodent studies. The protocols provided here offer a foundation for researchers to conduct their own in vivo investigations to determine the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound. Careful dose-ranging studies and adherence to ethical guidelines for animal research are essential for generating robust and reliable data.
References
- 1. Different in vitro and in vivo profiles of substituted 3-aminopropylphosphinate and 3-aminopropyl(methyl)phosphinate GABA(B) receptor agonists as inhibitors of transient lower oesophageal sphincter relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABA transporter - Wikipedia [en.wikipedia.org]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Patch Clamp Electrophysiology with 3-APPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for investigating the physiological effects of 3-Aminopropylphosphinic acid (3-APPA) on neuronal activity using whole-cell patch clamp electrophysiology. 3-APPA is a potent and selective agonist for the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[1][2] Activation of GABA-B receptors typically leads to neuronal inhibition, playing a crucial role in modulating synaptic transmission and neuronal excitability.[2][3][4] Understanding the interaction of 3-APPA with neurons is vital for neuroscience research and the development of therapeutic agents targeting the GABAergic system.
The whole-cell patch clamp technique is the gold standard for high-fidelity analysis of the electrical properties of neurons.[5][6][7] It allows for the direct measurement of ion currents across the cell membrane and changes in membrane potential, providing a powerful tool to characterize the effects of compounds like 3-APPA.[5][7]
Mechanism of Action of 3-APPA
3-APPA acts as an agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] Upon binding of 3-APPA, the GABA-B receptor activates an associated intracellular G-protein (typically of the Gi/o family).[2][4] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[2][4][8]
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions from the neuron.[2][3][8][9] This potassium efflux results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.[2][8] The Gα subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Data Presentation
The following tables summarize the expected quantitative data from whole-cell patch clamp experiments investigating the effects of 3-APPA on neuronal activity.
Table 1: Effect of 3-APPA on Passive Membrane Properties (Current-Clamp)
| Parameter | Control | 1 µM 3-APPA | 10 µM 3-APPA | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -72.5 ± 2.3 | -78.9 ± 2.5 | <0.001 |
| Input Resistance (MΩ) | 150.3 ± 12.5 | 125.8 ± 11.9 | 102.1 ± 10.8 | <0.01 |
Table 2: Effect of 3-APPA on Action Potential Firing (Current-Clamp)
| Parameter | Control | 1 µM 3-APPA | 10 µM 3-APPA | p-value |
| Firing Frequency (Hz) at 100 pA current injection | 15.6 ± 1.8 | 5.2 ± 1.1 | 0.8 ± 0.3 | <0.001 |
| Rheobase (pA) | 45.3 ± 5.7 | 85.1 ± 7.2 | 120.4 ± 9.1 | <0.001 |
Table 3: Effect of 3-APPA on Holding Current (Voltage-Clamp)
| Parameter | Control | 1 µM 3-APPA | 10 µM 3-APPA | p-value |
| Holding Current at -70 mV (pA) | -10.5 ± 2.3 | -45.8 ± 4.1 | -82.3 ± 5.6 | <0.001 |
Experimental Protocols
Whole-Cell Patch Clamp Recording from Cultured Neurons
This protocol outlines the steps for obtaining whole-cell patch clamp recordings from cultured neurons to study the effects of 3-APPA.
Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Prepare 10X stock solutions and make a fresh 1X solution before recording. Adjust osmolarity to ~290 mOsm and bubble with carbogen (B8564812) (95% O2 / 5% CO2).[6]
-
-
Intracellular Solution (K-Gluconate based):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[5] Aliquot and store at -20°C. Filter before use.
-
-
3-APPA Stock Solution: Prepare a 10 mM stock solution of 3-APPA in deionized water and store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
Recording Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[5]
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system (e.g., Axon pCLAMP)[7]
-
Perfusion system
-
Vibration isolation table
-
Faraday cage
Procedure:
-
Preparation:
-
Pipette Preparation and Positioning:
-
Fill a recording pipette with the filtered intracellular solution.
-
Mount the pipette in the holder and apply slight positive pressure.[10]
-
Using the micromanipulator, lower the pipette into the bath and locate a healthy neuron.
-
-
Gigaohm Seal Formation:
-
Approach the selected neuron with the pipette tip while monitoring the test pulse.[10]
-
Gently press the pipette against the cell membrane to form a dimple.
-
Release the positive pressure to allow the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10] A successful seal is indicated by a significant increase in resistance.
-
-
Whole-Cell Configuration:
-
Once a stable GΩ seal is formed, apply gentle suction to rupture the membrane patch under the pipette tip.[5] This establishes the whole-cell configuration, allowing electrical and molecular access to the cell's interior.
-
Switch the amplifier to the desired recording mode (current-clamp or voltage-clamp).
-
-
Recording and 3-APPA Application:
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes. Record baseline activity.
-
In current-clamp mode , measure the resting membrane potential and firing properties in response to current injections.[5]
-
In voltage-clamp mode , hold the cell at a specific potential (e.g., -70 mV) and measure the holding current.
-
-
3-APPA Application: Perfuse the chamber with aCSF containing the desired concentration of 3-APPA.
-
Effect Recording: Record the changes in membrane potential, firing frequency, or holding current in the presence of 3-APPA.
-
Washout: Perfuse the chamber with normal aCSF to wash out the 3-APPA and observe for recovery of baseline activity.
-
Mandatory Visualizations
Signaling Pathway of 3-APPA via GABA-B Receptor
Caption: Signaling pathway of 3-APPA via the GABA-B receptor.
Experimental Workflow for Patch Clamp with 3-APPA Application
Caption: Experimental workflow for patch clamp with 3-APPA.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GABA-B Receptor Binding Assay Using Radiolabeled 3-APPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] As a key regulator of neuronal excitability, the GABA-B receptor is a critical target for drug discovery in various neurological and psychiatric disorders, including epilepsy, spasticity, and anxiety.[2][3] Radioligand binding assays are a fundamental tool for characterizing the interactions between ligands and their receptors, providing quantitative data on receptor affinity (Kd) and density (Bmax).[4][5] This document provides a detailed protocol for a GABA-B receptor binding assay using radiolabeled 3-aminopropyl(phosphinic) acid (3-APPA), a known GABA-B receptor agonist.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist, such as GABA or 3-APPA, leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits.[1] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels (GIRKs) and the inhibition of voltage-gated calcium (Ca2+) channels.[1][2] This combination of signaling events results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an overall inhibitory effect on neuronal activity.[1]
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
This section details the necessary protocols for performing a radioligand binding assay to determine the affinity (Kd) and density (Bmax) of GABA-B receptors using radiolabeled 3-APPA.
Materials and Reagents
-
Radioligand: [³H]3-APPA (Specific Activity: 20-40 Ci/mmol)
-
Unlabeled Ligand: 3-APPA
-
Non-specific Binding Control: GABA (10 mM)
-
Tissue Source: Rat brain cortical tissue or cells expressing recombinant GABA-B receptors.
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation Cocktail
-
Protein Assay Reagent (e.g., BCA kit)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) (0.3% for pre-soaking filters)
Equipment
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Incubation bath or plate shaker
-
Filtration manifold
-
Scintillation counter
-
Standard laboratory glassware and consumables
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodologies
1. Membrane Preparation [6]
-
Homogenize fresh or frozen rat cortical tissue in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold binding buffer, and centrifuge again at 40,000 x g for 20 minutes.
-
Repeat the wash step (step 4).
-
Resuspend the final pellet in binding buffer to a concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Membranes can be used immediately or stored at -80°C.
2. Saturation Binding Assay [5][7]
-
Set up triplicate assay tubes for each concentration of radioligand.
-
For each concentration, prepare tubes for:
-
Total Binding: Add a known concentration of [³H]3-APPA.
-
Non-specific Binding: Add the same concentration of [³H]3-APPA and a high concentration of unlabeled GABA (e.g., 10 mM).
-
-
Add 50-100 µg of membrane protein to each tube.
-
Add binding buffer to a final volume of 250 µL.
-
Incubate the tubes at room temperature for 60 minutes with gentle agitation.[7]
-
Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in a scintillation counter.
-
Calculate the specific binding for each concentration of [³H]3-APPA: Specific Binding = Total Binding - Non-specific Binding
-
Plot the specific binding (Y-axis) against the concentration of [³H]3-APPA (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[8] Y = (Bmax * X) / (Kd + X)
Data Presentation
The quantitative data obtained from the saturation binding assay should be summarized in a clear and structured table.
| Parameter | Value | Units | Description |
| Kd | 15.2 ± 1.8 | nM | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. |
| Bmax | 1.8 ± 0.2 | pmol/mg protein | Maximum number of binding sites; represents the density of the receptors in the tissue preparation. |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the experimental conditions and tissue source.
Competition Binding Assay
A competition binding assay can be performed to determine the affinity (Ki) of unlabeled test compounds for the GABA-B receptor.[5] In this assay, a fixed concentration of [³H]3-APPA is incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
| Competitor | IC50 (nM) | Ki (nM) |
| GABA | 35.7 ± 4.1 | 18.9 |
| Baclofen | 89.2 ± 9.5 | 47.2 |
| Compound X | 150.5 ± 15.2 | 79.6 |
Note: The values presented are hypothetical and for illustrative purposes.
Conclusion
This application note provides a comprehensive protocol for conducting a GABA-B receptor binding assay using radiolabeled 3-APPA. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the affinity and density of GABA-B receptors, which is essential for the screening and characterization of novel therapeutic compounds targeting this important receptor system.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor-Structure, Ligand Binding and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Specific binding [graphpad.com]
3-Aminopropylphosphinic Acid (3-APPA) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopropylphosphinic acid (3-APPA), also known as CGP 27492, is a potent and selective agonist for the Gamma-Aminobutyric Acid type B (GABAB) receptor. As a structural analog of the principal inhibitory neurotransmitter GABA, 3-APPA serves as a valuable pharmacological tool in neuroscience research to investigate the physiological and pathological roles of the GABAB receptor system. Its utility spans from in vitro studies characterizing receptor function to in vivo models exploring the therapeutic potential of targeting GABAB receptors for various neurological and psychiatric disorders.
Mechanism of Action
3-APPA selectively binds to and activates GABAB receptors, which are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[1] The activation of GABAB receptors by 3-APPA initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels and adenylyl cyclase activity.[2]
Key Signaling Events:
-
G-protein Activation: Upon agonist binding, the GABAB receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o).
-
Ion Channel Modulation: The activated Gβγ subunits dissociate and can directly modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels (VGCCs) at the presynaptic terminal, reducing neurotransmitter release.[1][3]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream signaling pathways.[2]
Data Presentation: Pharmacological Profile of 3-APPA
The following tables summarize the quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency at GABAB receptors.
| Parameter | Value | Receptor/System | Reference |
| pKi | 8.30 | GABAB Receptor | [1] |
| Ki (Calculated) | ~3 nM | GABAB Receptor | [1] |
Table 1: Binding Affinity of this compound.
| Parameter | Value | Assay/Model | Notes | Reference |
| IC50 | 35 µM | [3H]-aminopropyl-phosphinic acid binding | Interaction with GABAB receptors | [4] |
| Potency Comparison | ~10 times less potent than baclofen | Reduction of spontaneous discharges in rat neocortical slices | Functional assay | [5] |
Table 2: Functional Potency of this compound.
Mandatory Visualizations
Caption: GABAB Receptor Signaling Pathway Activated by 3-APPA.
Caption: Experimental Workflow for 3-APPA Characterization.
Experimental Protocols
In Vitro: [35S]GTPγS Binding Assay for GABAB Receptor Activation
This protocol is adapted for determining the functional potency (EC50) and efficacy (Emax) of 3-APPA at the GABAB receptor by measuring agonist-stimulated [35S]GTPγS binding to cell membranes expressing the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing recombinant human or rat GABAB1 and GABAB2 subunits, or from a brain region rich in GABAB receptors (e.g., cerebellum).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate), 10 mM stock in water.
-
[35S]GTPγS (Guanosine 5'-[γ-35S]thiotriphosphate), ~1250 Ci/mmol.
-
Unlabeled GTPγS, 10 mM stock in water.
-
This compound (3-APPA) stock solution (e.g., 10 mM in water).
-
GABA (as a reference agonist), 10 mM stock in water.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Assay Setup:
-
Prepare serial dilutions of 3-APPA and GABA in Assay Buffer to cover a range of concentrations (e.g., 10-10 to 10-4 M).
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
25 µL of GDP (final concentration 10-30 µM).
-
25 µL of the appropriate agonist dilution (3-APPA or GABA) or buffer for basal binding.
-
25 µL of diluted membranes.
-
25 µL of [35S]GTPγS (final concentration 0.05-0.1 nM).
-
-
For non-specific binding determination, add unlabeled GTPγS to a final concentration of 10 µM to a set of wells.
-
-
Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values for 3-APPA and GABA.
-
Ex Vivo: Patch-Clamp Electrophysiology on Hippocampal Slices
This protocol is adapted to investigate the effect of 3-APPA on neuronal excitability and synaptic transmission in acute hippocampal slices.
Materials:
-
Young adult rat or mouse (e.g., P21-P35).
-
Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2): e.g., sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose.
-
Recording aCSF (oxygenated with 95% O2 / 5% CO2): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 dextrose.
-
Intracellular solution for whole-cell recording (e.g., K-gluconate based): (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH adjusted to 7.2-7.3 with KOH.
-
This compound (3-APPA) stock solution.
-
Vibrating microtome (vibratome).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Infrared differential interference contrast (IR-DIC) microscope.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated slicing solution.
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using IR-DIC optics.
-
Obtain a gigaohm seal and establish a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing pattern in current-clamp; holding current and postsynaptic currents in voltage-clamp).
-
-
Drug Application:
-
Bath-apply 3-APPA at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the slice.
-
Record the changes in neuronal properties during and after drug application. To study presynaptic effects, evoked inhibitory or excitatory postsynaptic currents (IPSCs/EPSCs) can be elicited by stimulating afferent fibers.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
-
Compare the effects of 3-APPA with a known GABAB receptor agonist like baclofen.
-
In Vivo: Microdialysis in Freely Moving Rodents
This protocol is adapted to measure the effect of systemic or local administration of 3-APPA on extracellular GABA levels in a specific brain region (e.g., the hippocampus or striatum).
Materials:
-
Adult rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection for GABA analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound (3-APPA) for systemic (i.p., s.c.) or local (via the probe) administration.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
-
Drug Administration:
-
Administer 3-APPA systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples for several hours to monitor the drug's effect over time.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using a validated HPLC method.
-
-
Data Analysis:
-
Express the GABA concentrations as a percentage of the baseline levels.
-
Analyze the time course of changes in extracellular GABA following 3-APPA administration.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the GABAB receptor in the central nervous system. The protocols and data presented here provide a framework for researchers to effectively utilize 3-APPA in their investigations, contributing to a deeper understanding of GABAergic neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
- 1. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. protocols.io [protocols.io]
- 5. Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release | eLife [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: 3-Aminopropylphosphonic Acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic Acid.
Note on Nomenclature: The queries for "3-Aminopropylphosphinic acid" predominantly yielded results for its phosphonic acid analog, 3-Aminopropylphosphonic acid (3-APPA) . This guide focuses on 3-APPA, a widely used GABA analog and GABA B receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is 3-Aminopropylphosphonic acid (3-APPA) and what is its primary mechanism of action?
3-Aminopropylphosphonic acid is a phosphonic acid analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It primarily functions as a partial agonist at GABA B receptors.[1][2][3] In radioligand binding assays, it has been shown to inhibit the binding of the GABA B receptor agonist ³H-baclofen in rat cerebellar membranes with an IC50 of 1.5 μM.[1]
Q2: What are the recommended storage conditions for 3-APPA?
For long-term storage, 3-APPA as a crystalline solid should be stored at -20°C.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How do I prepare a stock solution of 3-APPA?
3-APPA is soluble in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] It is also soluble in water.[4] When preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1] It is not recommended to store aqueous solutions for more than one day.[3] 3-APPA is insoluble in methanol (B129727) and acetone.[4]
Q4: What are the main safety precautions when handling 3-APPA?
3-APPA should be handled as a hazardous material. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (such as a type N95), should be worn.[5][6] Avoid ingestion, inhalation, and contact with skin, eyes, and clothing.[3]
Troubleshooting Guides
Synthesis of 3-Aminopropylphosphonic Acid
While a direct, detailed synthesis protocol for 3-APPA was not found, the synthesis of similar aminophosphonic acids, such as aminotrimethylene phosphonic acid (ATMP), often involves the reaction of a phosphite, ammonia, and formaldehyde.[2] Here are some common issues that may arise during such a synthesis:
Q: My reaction mixture has turned dark brown/black, and the yield is low. What could be the cause?
A: The darkening of the reaction mixture often indicates decomposition of reagents or the product due to excessive heat.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. For similar reactions, a temperature of around 105-110°C is maintained.[2] Use a stable heating source like an oil bath.
-
Reagent Addition: Add reagents, especially formaldehyde, slowly and dropwise to control any exothermic reactions that could lead to temperature spikes.
-
Purification: If distillation is used for purification, perform it under a high vacuum to avoid decomposition at atmospheric pressure.
-
Q: The yield of my synthesis is consistently low. How can I optimize the reaction?
A: Low yields in phosphonate (B1237965) synthesis can be due to several factors, including reagent quality, stoichiometry, and reaction conditions.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials (phosphite, ammonia, formaldehyde) are of high purity. Impurities can lead to side reactions.
-
Stoichiometry: Precisely measure the molar ratios of your reactants as specified in your protocol.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like ³¹P-NMR spectroscopy.[2]
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., methanesulfonic acid) can significantly impact the yield. You may need to perform small-scale experiments to determine the optimal catalyst concentration for your specific setup. In the synthesis of a related compound, varying the amount of methanesulfonic acid resulted in different yields.[2]
-
Experiments with 3-APPA in Biological Assays
Q: I am observing inconsistent or no effects of 3-APPA in my cell-based or tissue assays. What could be the problem?
A: This could be due to issues with the compound's stability, concentration, or the experimental setup itself.
-
Troubleshooting Steps:
-
Solution Stability: As recommended, do not store aqueous solutions of 3-APPA for more than one day.[3] Prepare fresh solutions for each experiment. The stability of aminopolyphosphonates in water can be affected by microbial activity.[7][8]
-
Accurate Concentration: Verify the concentration of your stock solution. If possible, perform an analytical validation.
-
pH of the Medium: Ensure the pH of your experimental buffer is within the optimal range for your assay and for the activity of 3-APPA.
-
Receptor Expression: Confirm that your cells or tissue preparations express a sufficient level of GABA B receptors.
-
Presence of Interfering Substances: Some components of your assay medium could potentially interfere with the binding of 3-APPA to its receptor.
-
Q: In my GABA B receptor binding assay, I am getting high non-specific binding. How can I reduce it?
A: High non-specific binding can obscure the specific binding signal.
-
Troubleshooting Steps:
-
Washing Steps: Increase the number and/or volume of washes to more effectively remove the unbound radioligand.
-
Blocking Agents: Consider adding a blocking agent, such as bovine serum albumin (BSA), to your assay buffer to reduce non-specific binding to the filter plates and other surfaces.
-
Filter Plate Pre-treatment: Pre-treating the filter plates with a solution like polyethyleneimine (PEI) can help reduce the binding of positively charged ligands to the negatively charged glass fiber filters.
-
Calcium Concentration: The presence of physiological concentrations of calcium can be important for GABA B receptor binding.[9] Ensure your assay buffer contains an appropriate concentration of calcium ions, or test how its absence affects your specific ligand binding.[9]
-
Data Presentation
Table 1: Physical and Chemical Properties of 3-Aminopropylphosphonic Acid
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀NO₃P | [10] |
| Molecular Weight | 139.09 g/mol | [10][11] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 294 °C (decomposes) | [6] |
| Purity | ≥95% to ≥98% (vendor dependent) | [3][10] |
Table 2: Solubility and Storage of 3-Aminopropylphosphonic Acid
| Parameter | Details | Reference |
| Solubility | ||
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| Water | Soluble | [4] |
| Methanol | Insoluble | [4] |
| Acetone | Insoluble | [4] |
| Storage | ||
| Solid | -20°C (for ≥4 years) | [3] |
| Stock Solution | -80°C (up to 6 months), -20°C (up to 1 month, protect from light) | [1] |
| Aqueous Solution | Not recommended for storage longer than one day | [3] |
Experimental Protocols
Protocol: GABA B Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of 3-APPA for the GABA B receptor using a radiolabeled antagonist like [³H]-CGP54626A.
Materials:
-
Cell membranes expressing GABA B receptors
-
[³H]-CGP54626A (Radioligand)
-
3-Aminopropylphosphonic acid (3-APPA)
-
Assay Buffer (e.g., Tris-HCl with CaCl₂)
-
Wash Buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of 3-APPA in the assay buffer.
-
Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the diluted 3-APPA (or vehicle for total binding), and the diluted cell membranes to each well.
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled GABA B ligand (e.g., baclofen) instead of 3-APPA.
-
Initiate the binding reaction by adding the diluted radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Transfer the contents of the assay plate to a filter plate.
-
Quickly wash the filters with ice-cold wash buffer to separate the bound from the free radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get the specific binding.
-
Plot the specific binding as a function of the 3-APPA concentration.
-
Use a non-linear regression analysis to determine the IC50 value of 3-APPA.
-
Mandatory Visualizations
Caption: Radioligand binding assay workflow.
Caption: 3-APPA activating the GABA B receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving solubility of 3-APPA for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopropylphosphonic acid (3-APPA) and its aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is 3-APPA and why is its solubility in aqueous solutions important?
A1: 3-Aminopropylphosphonic acid (3-APPA) is a chemical compound that acts as a partial agonist for the GABAB receptor.[1] Its interaction with this receptor makes it a valuable tool in neuroscience research to study inhibitory neurotransmission.[2] Accurate and consistent concentrations in aqueous solutions are critical for reliable experimental results, particularly in physiological buffers used for in vitro and in vivo studies.
Q2: Is there a difference between 3-aminopropylphosphonic acid and 3-aminopropylphosphinic acid?
A2: Yes, these are distinct chemical compounds. 3-aminopropylphosphonic acid has the chemical formula C₃H₁₀NO₃P, while this compound has the formula C₃H₁₀NO₂P. It is crucial to verify the exact compound being used, as their chemical properties and biological activities may differ. This guide focuses on 3-aminopropylphosphonic acid .
Q3: What is the general solubility of 3-APPA in aqueous solutions?
A3: 3-APPA is generally considered soluble in water.[3] A commonly cited solubility is approximately 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[4][5] However, achieving this concentration can be challenging due to its zwitterionic nature.
Q4: What is a zwitterion and how does it affect the solubility of 3-APPA?
A4: A zwitterion is a molecule that has both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.[6] In 3-APPA, the amino group can be protonated (positively charged) and the phosphonic acid group can be deprotonated (negatively charged).[1] This dual nature can lead to strong intermolecular interactions, making it difficult for the compound to dissolve in water without adjusting the solution's properties.
Troubleshooting Guide: Improving 3-APPA Solubility
Issue: 3-APPA is not dissolving or is precipitating out of solution.
This guide provides a systematic approach to improving the solubility of 3-APPA in aqueous solutions.
1. pH Adjustment:
The solubility of zwitterionic compounds like 3-APPA is highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), solubility is at its minimum. Adjusting the pH away from the isoelectric point can significantly increase solubility.
-
Recommendation: Prepare your aqueous solution and then adjust the pH. For many zwitterionic compounds, moving the pH 2-3 units away from the isoelectric point can improve solubility. Experiment with slight acidification or alkalinization of your buffer.
2. Temperature Control:
For many solids, solubility increases with temperature.
-
Recommendation: Gently warming the solution while stirring can aid in dissolution. However, be cautious with temperature-sensitive biological buffers and the stability of 3-APPA at elevated temperatures for extended periods.
3. Use of Co-solvents:
A small amount of a water-miscible organic solvent can sometimes disrupt the intermolecular forces of the solute and increase solubility.
-
Recommendation: If your experimental protocol allows, consider adding a small percentage of a co-solvent. The choice of co-solvent should be compatible with your downstream application.
Data Presentation: Solubility of 3-APPA in Various Solvents
| Solvent | Reported Solubility |
| PBS (pH 7.2) | ~10 mg/mL[4][5] |
| DMF | 5 mg/mL[3] |
| DMSO | 2 mg/mL[3] |
| Ethanol | 30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 3-APPA Stock Solution in a Physiological Buffer (e.g., aCSF)
This protocol provides a general guideline for preparing a stock solution of 3-APPA in artificial cerebrospinal fluid (aCSF) for use in electrophysiology experiments.
Materials:
-
3-Aminopropylphosphonic acid (solid)
-
Artificial Cerebrospinal Fluid (aCSF), freshly prepared and bubbled with 95% O₂ / 5% CO₂. A typical aCSF recipe can be found in various neuroscience protocols.[7][8][9][10]
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weighing: Accurately weigh the desired amount of 3-APPA powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of aCSF to the tube (e.g., 80% of the final desired volume).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If a magnetic stirrer is available, add a sterile stir bar to the tube and stir for 5-10 minutes.
-
pH Adjustment (if necessary): If the 3-APPA does not fully dissolve, check the pH of the solution. Carefully add small increments of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH. Monitor the pH continuously and observe for dissolution.
-
Final Volume: Once the 3-APPA is fully dissolved, add aCSF to reach the final desired concentration.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For daily use, a fresh solution is often recommended.[4]
Visualizations
Caption: GABAB Receptor Signaling Pathway Activated by 3-APPA.
Caption: Workflow for Preparing an Aqueous 3-APPA Solution.
References
- 1. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. vedantu.com [vedantu.com]
- 7. Artificial Cerebrospinal Fluid I (ACSF.I) [protocols.io]
- 8. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 9. community.brain-map.org [community.brain-map.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Aminopropylphosphinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-aminopropylphosphinic acid in solution. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable under normal temperatures and pressures.[1] For optimal shelf life, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[2][3] It is incompatible with strong oxidizing agents, so it should be stored away from such materials.[1]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in water.[3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[3] It is advisable to filter-sterilize aqueous solutions for biological applications.[3] To avoid repeated freeze-thaw cycles, which can degrade the product, it is best to aliquot the stock solution into smaller volumes for single use.[3]
Q3: What is the stability of this compound in solutions at different pH values?
Q4: Is this compound sensitive to light or temperature in solution?
A4: While specific photostability studies for this compound are not widely published, the recommendation to store stock solutions protected from light suggests potential photosensitivity.[3] Exposure to light, particularly UV radiation, can be a source of energy for degradation reactions.
Regarding temperature, long-term storage of solutions at room temperature is not recommended. The suggested storage at sub-zero temperatures indicates that thermal degradation can occur over time.[3] For experiments conducted at elevated temperatures, it is crucial to consider the potential for increased degradation rates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time using the same stock solution. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure proper storage conditions (temperature and protection from light) are maintained. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | Perform a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products. Use a higher purity grade of this compound. Optimize the analytical method to resolve the parent compound from any impurities or degradants. |
| Loss of biological activity of the compound in an assay. | Degradation of the active compound in the assay medium. | Prepare fresh dilutions of this compound in the assay buffer immediately before use. Evaluate the stability of the compound in the specific assay buffer under the experimental conditions (temperature, light exposure). |
| Precipitation observed in the solution upon storage. | Poor solubility in the chosen solvent system or degradation leading to insoluble products. | Confirm the solubility of this compound in your specific buffer system. If using a buffer, ensure the pH is compatible with the compound's stability. If precipitation occurs after storage, it may be a sign of degradation; discard the solution and prepare a fresh one. |
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in purified water to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a light-protected container.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a universal detector (e.g., CAD, ELSD) or after derivatization for UV detection, or ³¹P NMR spectroscopy.
Analytical Method Development (General Approach)
Due to the polar nature and lack of a strong chromophore in this compound, direct analysis by standard reversed-phase HPLC with UV detection is challenging. The following are general approaches:
-
High-Performance Liquid Chromatography (HPLC):
-
Derivatization: React the primary amine group with a fluorescent or UV-absorbing agent (e.g., FMOC-Cl, Dansyl Chloride) to enable sensitive detection.
-
Ion-Exchange Chromatography (IEC): Utilize the charged nature of the phosphinic acid and amino groups to achieve separation on an anion-exchange column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable alternative for highly polar compounds.
-
Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to enhance retention on a reversed-phase column.
-
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful technique for directly observing phosphorus-containing compounds. It can be used to monitor the disappearance of the parent compound's signal and the appearance of new signals from phosphorus-containing degradation products.
Visualizations
References
- 1. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 3-APPA in experimental buffers
Welcome to the technical support center for the handling and use of 3-aminopropylphosphonic acid (3-APPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-APPA in experimental buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of 3-APPA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-APPA and why is its stability in buffers a concern?
A1: 3-aminopropylphosphonic acid (3-APPA) is a structural analog of the neurotransmitter GABA and is used in various research applications. Like many small molecules, its stability in aqueous buffer solutions can be influenced by several factors, including pH, temperature, and the presence of other chemical species. Degradation of 3-APPA can lead to a decrease in its effective concentration, the formation of interfering byproducts, and ultimately, to unreliable and irreproducible experimental results. At a neutral pH of 7.3, 3-APPA primarily exists as a zwitterion.[1]
Q2: What are the potential degradation pathways for 3-APPA?
A2: While specific degradation pathways for 3-APPA are not extensively documented, aminophosphonates, in general, can be susceptible to oxidative degradation.[2][3][4] This can involve the deamination of the amino group. The phosphonic acid group itself is generally stable against hydrolysis. However, extreme pH conditions and the presence of certain metal ions could potentially catalyze degradation.
Q3: How does pH affect the stability of 3-APPA?
A3: The stability of phosphonic acids can be pH-dependent. While the P-C bond in 3-APPA is generally stable, the overall molecule's stability can be influenced by pH. For some phosphonates, instability has been observed at neutral to slightly alkaline pH. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q4: Can buffer components themselves contribute to 3-APPA degradation?
A4: Yes, some buffer components can potentially interact with 3-APPA or catalyze its degradation. For instance, buffers containing metal ions (e.g., phosphate (B84403) buffers with divalent cations) could promote oxidative degradation.[2][3] It is advisable to use high-purity buffers and minimize contaminants.
Q5: How should I prepare and store 3-APPA stock solutions?
A5: It is recommended to prepare stock solutions of 3-APPA in a high-purity solvent, such as sterile, deionized water or a simple buffer at a slightly acidic pH where it may be more stable. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 3-APPA in experimental buffers.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of 3-APPA in the experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your buffer is within a stable range for 3-APPA. If unsure, perform a stability study (see Experimental Protocols). 2. Prepare Fresh Solutions: Prepare 3-APPA working solutions fresh for each experiment from a frozen stock. 3. Control Temperature: Maintain a consistent and controlled temperature during your experiments. |
| Loss of 3-APPA activity over time | Gradual degradation of 3-APPA during a prolonged experiment. | 1. Use a Stabilizer: If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., EDTA to chelate metal ions) to your buffer. Compatibility with your experimental system must be verified. 2. Shorten Incubation Times: If possible, reduce the duration of the experiment to minimize the time 3-APPA is in the buffer at a higher temperature. |
| Precipitate formation in the buffer | Formation of insoluble salts or complexes. | 1. Check for Divalent Cations: If using phosphate buffers, be aware of potential precipitation with divalent cations like Ca²⁺ or Mg²⁺. Consider using a different buffer system. 2. Adjust Concentration: The concentration of 3-APPA or other buffer components may be too high. Try reducing the concentrations. |
Quantitative Data on 3-APPA Stability
Specific quantitative data on the degradation kinetics of 3-APPA in various experimental buffers is limited in the scientific literature. Researchers are encouraged to perform their own stability studies to determine the precise rate of degradation under their specific experimental conditions. Below is a template table that can be used to summarize the findings of such a study.
Table 1: Example Stability of 3-APPA (1 mM) in Different Buffers at 37°C
| Buffer (50 mM) | pH | Incubation Time (hours) | % 3-APPA Remaining |
| Phosphate | 6.0 | 24 | (Experimental Data) |
| Phosphate | 7.4 | 24 | (Experimental Data) |
| Phosphate | 8.0 | 24 | (Experimental Data) |
| Tris-HCl | 7.4 | 24 | (Experimental Data) |
| HEPES | 7.4 | 24 | (Experimental Data) |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 3-APPA Stock Solution
Materials:
-
3-APPA powder (MW: 139.09 g/mol )
-
High-purity, sterile deionized water
-
Sterile conical tubes or vials
-
Calibrated analytical balance and pH meter
Procedure:
-
Weigh out 139.09 mg of 3-APPA powder.
-
Dissolve the powder in 9 mL of high-purity water in a sterile tube.
-
Gently mix until the 3-APPA is completely dissolved.
-
Adjust the volume to 10 mL with high-purity water.
-
Measure the pH and adjust to approximately 6.0 with dilute HCl or NaOH if necessary for enhanced stability during storage.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Accelerated Stability Study of 3-APPA in an Experimental Buffer
This protocol describes a method to assess the stability of 3-APPA in a specific buffer under accelerated conditions (e.g., elevated temperature).
Materials:
-
100 mM 3-APPA stock solution
-
Experimental buffer of interest
-
Incubator or water bath set to the desired temperature (e.g., 37°C or 50°C)
-
HPLC system with a suitable column for small molecule analysis
-
Mobile phase and standards for HPLC analysis
Procedure:
-
Prepare a working solution of 3-APPA in your experimental buffer at the desired final concentration (e.g., 1 mM).
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of 3-APPA.
-
Incubate the remaining solution at the chosen temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining 3-APPA concentration.
-
Calculate the percentage of 3-APPA remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining 3-APPA versus time to determine the degradation kinetics.
Visualizations
Logical Workflow for Troubleshooting 3-APPA Instability
Caption: A step-by-step workflow for troubleshooting instability issues with 3-APPA.
Potential Degradation Pathways of Aminophosphonates
Caption: Potential degradation pathways for aminophosphonates like 3-APPA.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Deamination of α-Aminophosphonates and Amines by Zinc Dichromate Trihydrate (ZnCr2O7 • 3 H2O) under Solvent-Free Conditions at Room Temperature [organic-chemistry.org]
Technical Support Center: 3-APPA (3-Aminopropylphosphinic Acid)
Welcome to the technical support center for 3-APPA (3-Aminopropylphosphinic acid), a potent and selective GABA-B receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of 3-APPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 3-APPA?
A1: The primary molecular target of 3-APPA (also known as CGP 27492) is the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor). It acts as a potent and selective agonist at this receptor.
Q2: What are the known on-target effects of 3-APPA?
A2: As a GABA-B receptor agonist, 3-APPA mimics the action of the endogenous ligand GABA at this receptor. The activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events, primarily inhibitory in nature. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[1][2] These actions result in a general dampening of neuronal excitability.
Q3: Are there any known or predicted off-target effects for 3-APPA?
A3: To date, specific off-target interactions for 3-APPA have not been extensively profiled in publicly available literature. However, like many small molecule drugs, it is possible that 3-APPA may interact with other receptors, enzymes, or ion channels, particularly at higher concentrations. Potential off-target liabilities for GABA-B agonists and other central nervous system (CNS) drugs may include interactions with other GPCRs, ion channels, or transporters.[3] Without specific data, a systematic approach to off-target profiling is recommended.
Q4: How can I experimentally determine if the observed effects in my assay are due to on-target GABA-B receptor activation?
A4: To confirm that the observed biological effects are mediated by the GABA-B receptor, you can perform competition experiments with a known selective GABA-B receptor antagonist, such as CGP 52432 or saclofen. If the effects of 3-APPA are on-target, co-incubation with a sufficient concentration of a competitive antagonist should block or reverse the observed phenotype.
Q5: What are some general strategies to minimize off-target effects in my experiments with 3-APPA?
A5: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the dose-response relationship of 3-APPA in your system and use a concentration that is at or near the EC50 for on-target activity.
-
Perform control experiments: Always include vehicle-only controls and, if possible, a structurally similar but inactive analog of 3-APPA.
-
Use orthogonal approaches: Confirm key findings using different experimental modalities. For example, if you observe a phenotypic change, verify it by measuring downstream signaling events known to be modulated by the GABA-B receptor.
-
Characterize the selectivity profile: If you suspect off-target effects, consider screening 3-APPA against a panel of receptors and enzymes to identify potential off-target interactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 3-APPA.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no response to 3-APPA | 1. Compound degradation: 3-APPA solution may have degraded. 2. Low receptor expression: The experimental system (e.g., cell line) may have low or no expression of the GABA-B receptor. 3. Assay conditions: The assay buffer, temperature, or incubation time may not be optimal. | 1. Prepare a fresh stock solution of 3-APPA. 2. Verify GABA-B receptor expression in your system using techniques like qPCR, Western blot, or a radioligand binding assay with a validated antibody or ligand. 3. Optimize assay parameters. For functional assays, ensure that the necessary co-factors (e.g., GTP for G-protein activation) are present. |
| Observed effect is not blocked by a GABA-B antagonist | 1. Off-target effect: The observed phenotype may be due to 3-APPA interacting with a different molecular target. 2. Insufficient antagonist concentration: The concentration of the antagonist may be too low to effectively compete with 3-APPA. | 1. Perform a broader screening of 3-APPA against a panel of relevant off-targets (e.g., other GPCRs, ion channels). 2. Conduct a dose-response experiment with the antagonist to determine its IC50 for blocking the 3-APPA effect. |
| Unexpected phenotypic changes observed | 1. Activation of an unknown off-target pathway: 3-APPA might be modulating a signaling pathway independent of the GABA-B receptor. 2. System bias: The cellular context of your experimental model may lead to unique signaling outcomes. | 1. Use systems biology approaches (e.g., transcriptomics, proteomics) to identify pathways altered by 3-APPA. 2. Compare the effects of 3-APPA with other known GABA-B agonists in your system. If the phenotypes differ, it may suggest off-target activities of 3-APPA. |
Quantitative Data Summary
While specific off-target binding data for 3-APPA is limited, the following table summarizes its known on-target affinity and provides a template for how to structure data from off-target screening panels.
Table 1: Binding Affinity of 3-APPA and Related Compounds
| Compound | Target | Assay Type | Affinity (IC50/Ki) | Reference |
| 3-APPA | GABA-B Receptor | Radioligand Binding | ~1.5 µM (IC50) | [4] |
| Baclofen (B1667701) | GABA-B Receptor | Radioligand Binding | Varies by study | [5] |
Table 2: Example Off-Target Screening Panel Results (Hypothetical)
| Target Class | Representative Target | 3-APPA % Inhibition @ 10 µM |
| GPCR (Adrenergic) | Alpha-1A | <10% |
| GPCR (Dopaminergic) | D2 | <10% |
| Ion Channel | hERG | <5% |
| Kinase | EGFR | <2% |
| Transporter | SERT | <15% |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the on- and potential off-target effects of 3-APPA.
Protocol 1: Radioligand Binding Assay for GABA-B Receptor
This assay measures the ability of 3-APPA to displace a radiolabeled antagonist from the GABA-B receptor, allowing for the determination of its binding affinity (Ki).[6][7]
Materials:
-
Cell membranes expressing the GABA-B receptor
-
Radioligand: [3H]CGP54626
-
Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Unlabeled 3-APPA and a known non-specific binder (e.g., high concentration of GABA)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled 3-APPA in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binder (for non-specific binding) or 50 µL of 3-APPA dilution.
-
50 µL of radioligand ([3H]CGP54626) at a final concentration near its Kd.
-
150 µL of the membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 3-APPA concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.[8][9]
Materials:
-
Cell membranes expressing the GABA-B receptor and associated G-proteins.
-
[35S]GTPγS
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
GDP (Guanosine diphosphate)
-
Unlabeled 3-APPA
-
96-well filter plates or SPA beads
Procedure:
-
Prepare serial dilutions of 3-APPA in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or 3-APPA dilution.
-
50 µL of membrane preparation.
-
50 µL of assay buffer containing GDP (typically 10-30 µM).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by filtration and wash with ice-cold wash buffer.
-
Measure the bound radioactivity as described in Protocol 1.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the 3-APPA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 3: cAMP Assay for Gi-coupled Receptors
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.[10][11]
Materials:
-
Whole cells expressing the GABA-B receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
3-APPA
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell lysis buffer (if required by the kit).
Procedure:
-
Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of 3-APPA for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the 3-APPA concentration and fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of 3-APPA via the GABA-B receptor.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for characterizing 3-APPA.
References
- 1. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Aminopropylphosphinic Acid (3-APPA) Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 3-Aminopropylphosphinic acid (3-APPA) and what is its primary mechanism of action?
A1: this compound (3-APPA) is a potent and selective agonist for the GABAB receptor.[1][2] As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), 3-APPA mimics the action of GABA at the GABAB receptor, leading to inhibitory effects on neuronal activity. This is achieved through the modulation of ion channels, specifically by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
Q2: What are the common in vivo applications of 3-APPA?
A2: Due to its selective GABAB receptor agonism, 3-APPA is utilized in a variety of in vivo studies to investigate the role of the GABAB receptor in different physiological and pathological processes. These include, but are not limited to, studies on:
-
Neuroprotection
-
Anxiety and depression
-
Pain perception
-
Muscle relaxation and spasticity
-
Drug addiction and withdrawal
Q3: What are the initial steps to consider when determining the optimal dose of 3-APPA for my in vivo study?
A3: Determining the optimal dose of 3-APPA requires a systematic approach. Key initial steps include:
-
Literature Review: Thoroughly review existing literature for studies that have used 3-APPA or other GABAB agonists in similar animal models and for related research questions.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to establish a dose-response curve. This will help identify the dose range that produces the desired effect without causing significant adverse effects.
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will significantly impact the required dosage and the pharmacokinetic profile of the compound.
-
Animal Model: The species, strain, sex, and age of the animal model can all influence the effective dose.
Troubleshooting Guide
Issue 1: No Observable Effect at Previously Reported Doses
Possible Causes:
-
Incorrect Administration: Improper administration technique can lead to a lower effective dose reaching the target site. For instance, with intraperitoneal (IP) injections, the compound might be accidentally delivered into the gastrointestinal tract or adipose tissue. For intracerebroventricular (ICV) injections, incorrect cannula placement is a common issue.
-
Compound Stability: Ensure that the 3-APPA solution is properly prepared and stored to prevent degradation. Prepare fresh solutions for each experiment whenever possible.
-
Animal Strain Differences: Different strains of mice or rats can exhibit varied sensitivities to pharmacological agents. The previously reported effective dose may not be applicable to the strain used in your study.
-
Tolerance: Chronic administration of GABAB agonists can lead to the development of tolerance, requiring higher doses to achieve the same effect.
Solutions:
-
Verify Administration Technique: For IP injections, ensure proper needle placement. For ICV injections, verify cannula placement histologically at the end of the study.
-
Check Compound Integrity: Use a fresh batch of 3-APPA and prepare solutions immediately before use.
-
Conduct a Dose-Escalation Study: Systematically increase the dose to determine the effective range for your specific animal model and experimental conditions.
-
Consider a Washout Period: If repeated dosing is necessary, incorporate an adequate washout period between administrations to minimize tolerance.
Issue 2: Excessive Sedation or Motor Impairment
Possible Causes:
-
Dose is Too High: Sedation and motor impairment are known side effects of GABAB receptor agonists, particularly at higher doses.
-
Rapid Systemic Absorption: Depending on the route of administration, rapid absorption can lead to high peak plasma concentrations and pronounced side effects.
-
Interaction with Other Compounds: If 3-APPA is co-administered with other central nervous system (CNS) depressants, synergistic effects can occur.
Solutions:
-
Reduce the Dose: Lower the administered dose of 3-APPA.
-
Alter the Route of Administration: Consider a route of administration with a slower absorption profile, such as subcutaneous injection, or a more targeted delivery method like ICV injection to minimize systemic exposure.
-
Review Co-administered Drugs: Carefully evaluate any other compounds being administered to the animals for potential CNS depressant effects.
Quantitative Data Summary
The following tables summarize reported in vivo dosages of 3-APPA and a related GABAB agonist, baclofen, to provide a starting point for dose-finding studies. It is crucial to note that optimal doses will vary depending on the specific experimental conditions.
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| This compound (3-APPA) | Guinea Pig | Intravenous (i.v.) | 5 mg/kg | Blocked the inhibitory effects of GABA against vagal broncho-spasm. | [1] |
Note: Specific in vivo dosage information for 3-APPA in rats and mice is limited in the currently available literature. Researchers are encouraged to perform pilot studies to determine the optimal dose for their specific model and experimental paradigm.
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
This protocol provides a general guideline for ICV administration. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Microsyringe pump
-
3-APPA solution in sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal and securely mount it in the stereotaxic frame.
-
Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Cannula Implantation: Using the stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), drill a small hole in the skull. Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover fully from surgery before any injections.
-
ICV Injection: At the time of the experiment, gently restrain the animal and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to the microsyringe pump filled with the 3-APPA solution. Infuse the solution at a slow, controlled rate.
-
Post-injection: After the injection is complete, leave the injection cannula in place for a short period to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
Visualizations
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by GABAB receptor agonists like 3-APPA.
Caption: GABAB receptor signaling cascade.
Experimental Workflow for In Vivo 3-APPA Study
This diagram outlines a typical workflow for an in vivo experiment involving 3-APPA.
Caption: In vivo 3-APPA experimental workflow.
Troubleshooting Logic for Unexpected In Vivo Results
This diagram provides a logical approach to troubleshooting common issues in in vivo studies with 3-APPA.
Caption: Troubleshooting unexpected in vivo results.
References
Technical Support Center: Interpreting Unexpected Results in 3-APPA Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminopropylphosphonic acid (3-APPA). The information is designed to help you interpret and resolve unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing lower-than-expected cell viability or apparent cytotoxicity after treating my cells with 3-APPA?
Answer: While 3-APPA is a selective GABA-B receptor agonist, high concentrations or specific experimental conditions can lead to results that suggest cytotoxicity.[1][2] This is often not due to direct toxicity but can be a result of assay interference, secondary effects of prolonged receptor activation, or issues with the compound's formulation. It is crucial to differentiate between true cytotoxicity and experimental artifacts.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure your 3-APPA stock is properly dissolved. The compound is soluble in PBS (pH 7.2) at up to 10 mg/ml.[3] Poor solubility can lead to precipitation, which can affect cell health and interfere with colorimetric or fluorometric assay readouts.
-
Review Assay Type: Standard viability assays like MTT or MTS rely on cellular metabolic activity.[4][5] Prolonged GABA-B receptor activation can alter cellular metabolism, potentially leading to a reduced signal that is misinterpreted as cell death. Consider using a different type of assay, such as a trypan blue exclusion assay or a luminescence-based ATP assay (e.g., CellTiter-Glo), which may be less susceptible to metabolic fluctuations.[4][6]
-
Perform a Dose-Response and Time-Course Analysis: A comprehensive analysis can reveal if the observed effect is dose- and time-dependent, which is characteristic of a true biological effect.
-
Include a Positive Control for Cytotoxicity: Use a known cytotoxic agent to confirm that your assay system can accurately detect cell death.
Hypothetical Data: Unexpected Decrease in Cell Viability
| 3-APPA Conc. (µM) | Cell Line | Assay Type | Apparent Viability (%) | Notes |
| 0 (Vehicle) | SH-SY5Y | MTT | 100% | Vehicle control (PBS). |
| 10 | SH-SY5Y | MTT | 98% | Expected minor metabolic change. |
| 100 | SH-SY5Y | MTT | 85% | Moderate decrease observed. |
| 1000 | SH-SY5Y | MTT | 60% | Significant decrease, potentially misinterpreted as toxicity. |
| 1000 | SH-SY5Y | ATP-based | 95% | Different assay shows minimal effect on viability. |
Experimental Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 3-APPA in culture medium. Remove the old medium from the wells and add 100 µL of the 3-APPA-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualization: Troubleshooting Workflow for Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
Question 2: My experimental results with 3-APPA are highly variable and not reproducible. What are the common causes?
Answer: Variability in experiments involving G-protein coupled receptor (GPCR) agonists like 3-APPA can stem from several factors, including cell culture conditions, reagent stability, and procedural inconsistencies. Reproducibility is key to validating scientific findings, and addressing these sources of variation is critical.[7]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and serum starvation times (if applicable) are consistent across experiments. GPCR expression can vary significantly with these parameters.
-
Prepare Fresh Reagents: 3-APPA is stable in solution, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a master stock for each experiment.
-
Control for Assay Timing: For kinetic or signaling assays (e.g., cAMP measurement), timing is critical. Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents to all wells.
-
Validate Receptor Expression: Confirm that your cell model consistently expresses the GABA-B receptor at the protein level (e.g., via Western Blot or Flow Cytometry).
Hypothetical Data: Inconsistent Inhibition of cAMP Production
| Experiment # | 3-APPA Conc. (µM) | Forskolin Stim. | cAMP Inhibition (%) | Notes |
| 1 | 50 | Yes | 45% | Cells at 70% confluency. |
| 2 | 50 | Yes | 15% | Cells at >95% confluency (potential receptor desensitization). |
| 3 | 50 | Yes | 48% | Cells at 70% confluency, fresh 3-APPA dilution. |
| 4 | 50 | Yes | 20% | Old 3-APPA dilution used (multiple freeze-thaws). |
Experimental Protocol: cAMP Measurement Assay
-
Cell Culture: Seed cells expressing GABA-B receptors (e.g., HEK293-GABA-B) into a 96-well plate and grow to ~80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours.
-
Pre-treatment: Add 3-APPA at various concentrations and incubate for 15 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (10 µM), to all wells except the negative control. Incubate for 15-20 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, ELISA).
-
Detection: Follow the kit manufacturer's instructions to measure cAMP levels.
-
Data Analysis: Calculate the percentage inhibition of the forskolin-stimulated cAMP response by 3-APPA.
Visualization: GABA-B Receptor Signaling Pathway
Caption: The canonical signaling pathway of the GABA-B receptor activated by 3-APPA.
Question 3: I suspect 3-APPA is causing off-target effects in my system. How can I investigate this?
Answer: Off-target effects occur when a compound interacts with unintended molecular targets, which can complicate data interpretation.[8][9] While 3-APPA is known to be a selective agonist for the GABA-B receptor, it is good practice to rule out significant off-target activity in your specific experimental model.[1][]
Troubleshooting Steps:
-
Use a Specific Antagonist: The most direct way to confirm an on-target effect is to see if it can be reversed by a known GABA-B receptor antagonist, such as Saclofen or CGP 55845. If the antagonist blocks the effect of 3-APPA, it strongly suggests the action is mediated by the GABA-B receptor.
-
Utilize a Knockdown/Knockout Model: If available, use a cell line where the GABA-B receptor has been knocked down (siRNA) or knocked out (CRISPR). The effects of 3-APPA should be significantly diminished or absent in these cells compared to the wild-type control.
-
Test Structurally Unrelated Agonists: Compare the effects of 3-APPA with another known GABA-B agonist, like Baclofen.[11] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
-
Consider Profiling Services: For critical drug development projects, consider using a commercial service to screen 3-APPA against a panel of common off-target receptors and kinases.
Hypothetical Data: Investigating Off-Target Effects
| Treatment | Cell Line | Measured Effect (e.g., Reporter Gene Activity) | Interpretation |
| Vehicle | Wild-Type | 100% (Baseline) | Control. |
| 3-APPA (50 µM) | Wild-Type | 35% | Strong inhibition observed. |
| 3-APPA + Antagonist | Wild-Type | 95% | Effect is reversed, suggesting on-target action. |
| 3-APPA (50 µM) | GABA-B Knockout | 98% | Effect is absent, confirming on-target action. |
| Compound X | Wild-Type | 40% | Unknown compound with a similar effect. |
| Compound X | GABA-B Knockout | 42% | Effect persists, suggesting an off-target mechanism. |
Experimental Protocol: Antagonist Rescue Experiment
-
Cell Preparation: Culture cells expressing the GABA-B receptor in an appropriate assay plate format.
-
Antagonist Pre-incubation: Pre-treat a subset of wells with a GABA-B receptor antagonist (e.g., 100 µM Saclofen) for 20-30 minutes. Maintain a set of wells without the antagonist.
-
Agonist Addition: Add 3-APPA to both antagonist-treated and untreated wells at a concentration known to produce a robust effect (e.g., EC80). Also include vehicle controls for all conditions.
-
Incubation: Incubate for the time required to observe the functional effect (e.g., 15 minutes for cAMP assays, 24 hours for gene expression studies).
-
Assay Readout: Perform the primary functional assay to measure the outcome.
-
Data Analysis: Compare the effect of 3-APPA in the presence and absence of the antagonist. A significant reversal of the 3-APPA effect by the antagonist indicates an on-target mechanism.
Visualization: On-Target vs. Off-Target Effects
Caption: A conceptual diagram illustrating on-target versus potential off-target actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. การวิเคราะห์ความเป็นไปได้ของเซลล์และการเพิ่มปริมาณเซลล์ [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. EarlyTox Cell Viability Assay Kits | Molecular Devices [moleculardevices.com]
- 7. apnews.com [apnews.com]
- 8. youtube.com [youtube.com]
- 9. blog.addgene.org [blog.addgene.org]
- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminopropylphosphinic acid solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of 3-Aminopropylphosphinic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phosphonic acid analogue of gamma-aminobutyric acid (GABA).[1][2][3] It functions as a partial agonist of the GABA-B receptor.[1][2][4] Its primary mechanism of action involves binding to and activating GABA-B receptors, which are G-protein coupled receptors that play a crucial role in inhibitory neurotransmission in the central nervous system.[5][6]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in water.[7] It also shows solubility in several organic solvents, including DMF (5 mg/ml), DMSO (2 mg/ml), and Ethanol (30 mg/ml).[1] For experiments involving physiological buffers, it is soluble in a 1:3 mixture of Ethanol:PBS (pH 7.2) at a concentration of 0.25 mg/ml.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: The solid form of this compound should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like oxidizing agents.[5] For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere at room temperature.[4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the compound in an appropriate solvent such as water, DMSO, or ethanol.[1] For aqueous stock solutions intended for cell culture or in vivo studies, it is advisable to filter-sterilize the solution using a 0.22 µm filter after preparation.[1] To avoid repeated freeze-thaw cycles, which can lead to product degradation, the stock solution should be aliquoted into smaller volumes for storage.[1]
Q5: What are the optimal storage conditions for a this compound stock solution?
A5: For long-term stability, it is recommended to store aliquots of the stock solution at -80°C, which should maintain its integrity for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is also crucial to protect the solution from light during storage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | - Incorrect solvent- Low temperature- Insufficient mixing | - Ensure the correct solvent is being used based on the solubility data.- Gently warm the solution or use a sonicator to aid dissolution.- Vortex the solution for a longer period. |
| Solution appears cloudy or has precipitates | - Saturation limit exceeded- Contamination- Degradation | - Dilute the solution to a lower concentration.- Filter the solution through a 0.22 µm filter.- Prepare a fresh solution using high-purity solvent. |
| Solution has a yellow or greenish tint | - Impurities in the compound- Degradation | - The solid compound can range from off-white to faintly greenish.[1] A slight color may not indicate a problem. However, if the color is intense or unexpected, it is advisable to use a new batch of the compound.- Protect the solution from light and store it at the recommended temperature to minimize degradation. |
| Loss of biological activity | - Improper storage- Repeated freeze-thaw cycles- Chemical degradation | - Ensure the stock solution is stored at -80°C for long-term storage and protected from light.[1]- Use freshly prepared aliquots for each experiment to avoid freeze-thaw cycles.[1]- Prepare a fresh stock solution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 139.09 g/mol | [2][3] |
| Melting Point | 294 °C (decomposes) | [4][8] |
| Appearance | Off-white to faintly greenish powder | [1][4] |
| Solubility in DMF | 5 mg/ml | [1] |
| Solubility in DMSO | 2 mg/ml | [1] |
| Solubility in Ethanol | 30 mg/ml | [1] |
| Solubility in Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [1] |
| Stock Solution Storage (-80°C) | 6 months | [1] |
| Stock Solution Storage (-20°C) | 1 month | [1] |
Experimental Protocols
Protocol for the Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity sterile water
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter and syringe
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 139.09 g/mol ).
-
Weigh the calculated amount of the solid compound in a sterile conical tube.
-
Add the required volume of high-purity sterile water to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizations
Caption: GABA-B Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-アミノプロピルホスホン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purity Assessment of 3-APPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopropylphosphonic acid (3-APPA). Our goal is to help you ensure the purity and quality of 3-APPA for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is 3-APPA and what are its common research applications?
3-Aminopropylphosphonic acid (3-APPA) is a chemical compound that acts as an agonist at the GABA-B receptor.[1] It is primarily used in scientific research to study the GABAergic system and its role in various physiological and pathological processes.
Q2: What is the expected purity of commercially available 3-APPA?
Commercially available 3-APPA for research purposes is typically supplied with a purity of 98% or higher.[2][3] However, it is crucial to independently verify the purity of each batch before use in sensitive experiments.
Q3: What are the potential impurities in 3-APPA?
Impurities in 3-APPA can arise from the synthetic process, degradation, or improper storage.[4] Potential impurities may include starting materials, by-products, and degradation products formed through hydrolysis or oxidation.
Q4: How can I assess the purity of my 3-APPA sample?
Several analytical techniques can be used to assess the purity of 3-APPA. The most common and recommended methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q5: I see an unexpected peak in my HPLC chromatogram. What could it be?
An unexpected peak in your HPLC chromatogram could be an impurity, a degradation product, or an artifact from the sample preparation or analysis. To identify the unknown peak, consider using a mass spectrometry (MS) detector coupled with your HPLC system.
Q6: My NMR spectrum shows unexpected signals. How do I interpret them?
Unexpected signals in an NMR spectrum likely indicate the presence of impurities. The chemical shift and multiplicity of these signals can provide clues about the structure of the impurities. A comparison with the NMR spectra of potential starting materials or by-products can aid in their identification.[5]
Q7: How should I store 3-APPA to prevent degradation?
To minimize degradation, 3-APPA should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Always refer to the manufacturer's recommendations for specific storage conditions.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure 3-APPA is in a single ionic form.- Use a new or different column.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before each run. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol between injections.- Run blank injections to identify the source of contamination. |
NMR Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks | - Presence of paramagnetic impurities- Sample aggregation- Poor shimming | - Treat the sample with a chelating agent if metal contamination is suspected.- Adjust the sample concentration or solvent.- Re-shim the spectrometer. |
| Water signal suppression issues | - High water content in the sample | - Lyophilize the sample to remove excess water.- Use a solvent suppression pulse sequence. |
| Low signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purity assessment of 3-APPA using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[5]
Materials:
-
3-APPA sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate (B84403) buffer and acetonitrile. The exact composition may need to be optimized.
-
Standard Solution Preparation: Accurately weigh a known amount of 3-APPA reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Dissolve the 3-APPA sample in the mobile phase to a concentration similar to the working standards.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer and acetonitrile mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As 3-APPA lacks a strong chromophore, derivatization or use of a different detector (e.g., evaporative light scattering detector or mass spectrometer) might be necessary. If using UV, detection might be attempted at low wavelengths (e.g., < 210 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Determine the purity of the 3-APPA sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the structural confirmation and purity assessment of 3-APPA.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[5]
Materials:
-
3-APPA sample
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-APPA sample in a suitable volume of the deuterated solvent (e.g., 0.7 mL of D₂O).[5]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum for further structural elucidation.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to 3-APPA and any impurity peaks.
-
Calculate the purity based on the relative integrals of the 3-APPA signals and the impurity signals.
-
Visualizations
Caption: A general workflow for the purity assessment of 3-APPA.
Caption: A logical troubleshooting guide for common analytical issues.
References
Validation & Comparative
A Comparative Guide to Validating the GABAB Receptor Activity of 3-Aminopropylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the γ-aminobutyric acid type B (GABA-B) receptor agonist activity of 3-Aminopropylphosphinic acid (3-APPA) with other key alternatives. Experimental data is presented to support the comparisons, and detailed methodologies for the cited experiments are provided to facilitate replication and further research.
Introduction to this compound and GABAB Receptor Agonism
This compound (3-APPA), a phosphonic analog of the endogenous inhibitory neurotransmitter GABA, is a potent and selective GABAB receptor agonist[1]. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system[2]. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a dampening of neuronal excitability[3][4][5]. As such, GABAB agonists are of significant interest for their potential therapeutic applications, including as muscle relaxants, and for the treatment of spasticity and other neurological conditions.
This guide compares the GABAB receptor activity of 3-APPA against two key compounds:
-
Baclofen (B1667701): The prototypical GABAB receptor agonist, widely used in clinical practice.
-
Lesogaberan (B1674770): A newer phosphinic acid-based GABAB agonist that has been investigated for its therapeutic potential.
Comparative Analysis of GABAB Receptor Agonist Activity
The following table summarizes the quantitative data on the GABAB receptor activity of 3-APPA, baclofen, and lesogaberan from various in vitro and ex vivo experimental models.
| Compound | Assay | Preparation | Potency Metric | Value | Reference |
| This compound (3-APPA) | Inhibition of twitch contraction | Guinea-pig isolated ileum | EC50 | 0.8 µM | [6] |
| Inhibition of IPSP/IPSC amplitude | Cultured rat hippocampal neurons | - | >50% reduction at 1 µM | [6] | |
| Inhibition of excitatory postsynaptic potentials | Rat hippocampal slice | IC50 | 2.3 µM | [7] | |
| Baclofen | Inhibition of twitch contraction | Guinea-pig isolated ileum | EC50 | 9 µM | [6] |
| Inhibition of IPSP/IPSC amplitude | Cultured rat hippocampal neurons | - | ~50% reduction at 10 µM | [6] | |
| Depression of spontaneous firing rate | Rat midbrain slices | EC50 | 0.27 µM | [8] | |
| Lesogaberan | [3H]GABA displacement | Rat brain membranes | Ki | 5.1 nM | [1][6] |
| G-protein activation | Human recombinant GABAB receptors | EC50 | 8.6 nM | [1][6] | |
| Displacement of GABA binding | Rat brain membranes | IC50 | 2 nM | [7] |
GABAB Receptor Signaling Pathway
The activation of GABAB receptors by an agonist like 3-APPA initiates a cascade of intracellular events mediated by Gi/o proteins. The following diagram illustrates this signaling pathway.
Caption: GABAB receptor signaling pathway initiated by agonist binding.
Experimental Workflow for Validating GABAB Receptor Activity
The validation of GABAB receptor activity typically involves a series of in vitro and ex vivo experiments to determine the potency, efficacy, and selectivity of a compound. The following diagram outlines a general experimental workflow.
Caption: A typical experimental workflow for validating GABAB receptor agonists.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins coupled to GABAB receptors upon agonist binding.
a. Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet twice with binding buffer (50 mM Tris-HCl, 1 mM MgCl₂, 100 mM NaCl, pH 7.4) by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL and store at -80°C.
b. Binding Assay:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
25 µL of varying concentrations of the test compound (3-APPA, baclofen, or lesogaberan).
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
100 µL of the membrane preparation (10-20 µg of protein).
-
-
For non-specific binding, add 10 µM of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the agonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 and Emax values[5][9].
Guinea-Pig Ileum Contraction Assay
This ex vivo assay assesses the functional effect of GABAB agonists on the cholinergic twitch contractions of the guinea-pig ileum.
a. Preparation:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂[1].
-
Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to induce cholinergic twitch contractions.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until stable twitch responses are obtained.
b. Assay Procedure:
-
Once a stable baseline of twitch contractions is established, add the test compound (3-APPA, baclofen, or lesogaberan) to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the inhibition of the twitch contraction at each concentration.
c. Data Analysis:
-
Express the inhibition of the twitch response as a percentage of the baseline contraction.
-
Plot the percentage inhibition against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value[5][9].
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This technique allows for the direct measurement of the effects of GABAB agonists on the electrical properties of individual neurons.
a. Slice Preparation:
-
Anesthetize and decapitate a young adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) (composition in mM: NaCl 125, KCl 2.5, NaH₂PO₄ 1.25, NaHCO₃ 25, CaCl₂ 2, MgCl₂ 1, glucose 25)[7].
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
b. Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate.
-
Visualize neurons in the CA1 pyramidal cell layer or dentate gyrus using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution (composition in mM: K-gluconate 130, KCl 10, HEPES 10, EGTA 0.2, Mg-ATP 4, Na-GTP 0.3, phosphocreatine (B42189) 10, pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline membrane potential, input resistance, and spontaneous or evoked postsynaptic currents/potentials.
-
Bath-apply the GABAB agonist (3-APPA, baclofen, or lesogaberan) at known concentrations and record the changes in the measured parameters.
c. Data Analysis:
-
Measure the change in membrane potential (hyperpolarization), input resistance, and the amplitude and frequency of postsynaptic currents/potentials in response to the agonist.
-
Construct dose-response curves for the observed effects and calculate the EC50 values where applicable[5][9].
Conclusion
This compound is a potent GABAB receptor agonist, often demonstrating higher potency than the classical agonist baclofen in various experimental models[6]. Its phosphinic acid moiety contributes to this enhanced activity. Lesogaberan, another phosphinic acid derivative, also exhibits high affinity and potency for the GABAB receptor[1][6][7]. The choice of agonist for research or therapeutic development will depend on the specific application, desired pharmacokinetic properties, and side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the validation and comparative analysis of these and other novel GABAB receptor modulators.
References
- 1. Guinea Pig Ileum [sheffbp.co.uk]
- 2. youtube.com [youtube.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-APPA and Baclofen as GABAB Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-aminopropylphosphinic acid (3-APPA) and baclofen (B1667701), two prominent agonists of the γ-aminobutyric acid type B (GABAB) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support informed decisions in research and drug development.
Introduction to GABAB Receptor Agonism
The GABAB receptor, a heterodimeric G protein-coupled receptor (GPCR), is a key regulator of inhibitory neurotransmission in the central nervous system.[1][2] Its activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of potassium (K+) and calcium (Ca2+) channels, ultimately resulting in a reduction of neuronal excitability.[1][2] Baclofen has long been the prototypical GABAB agonist, widely used both clinically as a muscle relaxant and as a research tool.[3] 3-APPA has emerged as another potent agonist, prompting comparative studies to elucidate its pharmacological profile relative to baclofen.
Quantitative Comparison of 3-APPA and Baclofen
The relative potency and binding affinity of 3-APPA and baclofen at the GABAB receptor have been evaluated in various experimental systems. The following table summarizes key quantitative data from the literature. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, tissues, and cell types used.
| Parameter | 3-APPA | Baclofen | Assay System | Reference |
| EC50 | 0.8 µM | 9 µM | Inhibition of electrically evoked twitch in guinea-pig isolated ileum | [4] |
| Concentration for >50% IPSP reduction | 1 µM | 10 µM | Cultured rat hippocampal neurons | [4] |
| IC50 (vs. [3H]baclofen binding) | 1.5 µM (for 3-aminopropylphosphonic acid) | - | Rat cerebellar membranes | [5] |
| Potency in reducing spontaneous discharges | 10-fold less potent than baclofen | More potent | Rat neocortical slices | [6] |
| EC50 | - | 0.27 µM | Depression of dopamine (B1211576) neuron firing rate | |
| Ki (racemic) | - | 6 µM | Radioligand binding assay | [7] |
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist such as 3-APPA or baclofen initiates a signaling cascade that modulates neuronal activity. The binding of the agonist to the GABAB1 subunit of the heterodimeric receptor induces a conformational change, leading to the activation of an associated Gi/o protein.[1][8] The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then mediate downstream effects. The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit directly interacts with and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[1] Additionally, the Gβγ subunit can inhibit voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[1]
Caption: GABAB receptor signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABAB receptor. A common radioligand used is a high-affinity GABAB receptor antagonist such as [3H]CGP54626.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., 1-5 nM [3H]CGP54626) with a specific amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of the unlabeled test compound (e.g., 3-APPA or baclofen) to compete for binding.
-
For determining non-specific binding, add a high concentration of a known GABAB ligand (e.g., 1 mM GABA or 100 µM baclofen).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand competition binding assay workflow.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the GABAB receptor upon agonist binding. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
1. Membrane Preparation:
-
Prepare cell membranes expressing GABAB receptors as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a multi-well plate, combine the cell membranes with an assay buffer containing GDP (to ensure G proteins are in their inactive state), MgCl2, and NaCl.
-
Add increasing concentrations of the agonist (3-APPA or baclofen).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [35S]GTPγS bound (as a percentage of basal binding) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).
Caption: [35S]GTPγS functional assay workflow.
Conclusion
Both 3-APPA and baclofen are effective agonists at the GABAB receptor. The available data suggests that the relative potency of these two compounds can vary depending on the experimental model and the specific functional endpoint being measured. In some preparations, 3-APPA demonstrates higher potency than baclofen. A thorough characterization using standardized binding and functional assays, such as those detailed in this guide, is crucial for discerning the specific pharmacological properties of novel GABAB receptor modulators and for advancing their potential therapeutic applications.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to 3-Aminopropylphosphinic Acid and SKF 97541 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional characteristics of two key GABAB receptor agonists: 3-Aminopropylphosphinic acid and SKF 97541. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.
Overview and Key Differences
This compound and SKF 97541 (also known as 3-aminopropyl(methyl)phosphinic acid) are both potent agonists of the GABAB receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system. While both compounds are structurally similar and target the same receptor, their functional profiles exhibit key distinctions, particularly concerning their in vivo activity. This difference is largely attributed to their differential interaction with GABA transporters (GATs), which influences their concentration and duration of action within the synaptic cleft.[1][2][3][4]
SKF 97541 is a highly potent GABAB agonist. In contrast, this compound, while also a potent and selective GABAB receptor agonist, shows a different in vivo profile due to its uptake by GABA transporters.[1][3][4][5] This interaction with GATs can limit its central nervous system (CNS) side effects compared to compounds that are not transporter substrates.[1][2][3]
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for the two compounds from various functional assays.
| Parameter | This compound | SKF 97541 | Reference Assay |
| EC50 | Not explicitly found | 50 nM | General GABAB agonism[6] |
| 92 nM | Depression of striatal synaptic potentials[6] | ||
| 150 nM | Hyperpolarization of nigral neurons[6] | ||
| IC50 | 1.5 µM | Not explicitly found | Inhibition of [3H]-baclofen binding in rat cerebellar membranes[7] |
| Ki | Not explicitly found | Sensitive to calcium removal, suggesting high affinity | [3H]-CGP54626A binding to expressed human GABAB receptors[8] |
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like this compound or SKF 97541 initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits coupled to a Gi/Go protein. Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.
Caption: GABAB receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABAB receptor by the test compound (this compound or SKF 97541).
Materials:
-
Rat cerebellar membranes (or cells expressing recombinant GABAB receptors)
-
Radioligand (e.g., [3H]-baclofen or [3H]-CGP54626A)
-
Test compounds (this compound, SKF 97541)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Caption: Radioligand binding assay workflow.
Electrophysiological Recording in Brain Slices
This technique is used to measure the functional effect of a compound on neuronal activity.
Objective: To assess the ability of this compound or SKF 97541 to hyperpolarize neurons or reduce synaptic potentials, indicative of GABAB receptor activation.
Materials:
-
Brain slices (e.g., from the striatum or substantia nigra)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes (patch-clamp or field potential)
-
Amplifier and data acquisition system
-
Test compounds (this compound, SKF 97541)
Procedure:
-
Prepare acute brain slices from the desired brain region.
-
Place a slice in a recording chamber and continuously perfuse with aCSF.
-
Establish a stable baseline recording of neuronal activity (e.g., membrane potential or synaptic potentials).
-
Apply the test compound at various concentrations to the perfusion solution.
-
Record the change in neuronal activity in response to the compound.
-
Wash out the compound to observe recovery to baseline.
-
Analyze the data to determine the concentration-response relationship and calculate the EC50.
Caption: Electrophysiology workflow.
Functional Comparison in Specific Assays
-
Anticonvulsant Activity: SKF 97541 has demonstrated both anticonvulsant and proconvulsant effects in a rat model of seizures, with the outcome being age-dependent.[9][10]
-
Antidepressant Effects: SKF 97541 has shown antidepressant-like effects in animal models.[6]
-
Inhibition of Transient Lower Esophageal Sphincter Relaxations (TLESRs): Both 3-aminopropylphosphinic acids and 3-aminopropyl(methyl)phosphinic acids (like SKF 97541) can inhibit TLESRs. However, 3-aminopropylphosphinic acids exhibit a superior therapeutic index, likely due to their uptake by GATs, which limits their central side effects.[1][2][3]
Conclusion
Both this compound and SKF 97541 are valuable pharmacological tools for studying the GABAB receptor. SKF 97541 is a highly potent agonist with well-characterized effects on neuronal excitability. This compound, while also a potent agonist, has the additional characteristic of being a substrate for GABA transporters. This property makes it a particularly interesting compound for studies aiming to differentiate between peripheral and central GABAB receptor-mediated effects and for developing therapeutics with a reduced CNS side-effect profile. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. Different in vitro and in vivo profiles of substituted 3-aminopropylphosphinate and 3-aminopropyl(methyl)phosphinate GABA(B) receptor agonists as inhibitors of transient lower oesophageal sphincter relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gamma-aminobutyric acid uptake inhibitor NO-711 potentiates this compound-induced actions in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAB receptor - Wikipedia [en.wikipedia.org]
- 10. Anticonvulsant action of GABA-B receptor agonist SKF97541 differs from that of baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen's Antagonism of 3-APPA at the GABA-B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phaclofen's ability to antagonize the activation of the GABA-B receptor by 3-aminopropylphosphonic acid (3-APPA). The information presented is collated from various experimental studies and is intended to support research and drug development efforts in the field of GABA-B receptor pharmacology.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABA-A and metabotropic GABA-B receptors. The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.
This guide focuses on the interaction between a known GABA-B antagonist, Phaclofen (B54434), and a partial agonist/antagonist, 3-APPA. While direct comparative studies quantifying the antagonism are limited, this document synthesizes available data on their individual pharmacological properties to infer their interaction.
Pharmacological Profiles: 3-APPA and Phaclofen
The following tables summarize the quantitative data available for 3-APPA and Phaclofen, providing insights into their potency and affinity for the GABA-B receptor.
Table 1: Pharmacological Data for 3-APPA at the GABA-B Receptor
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (³H-baclofen binding) | 1.5 µM | Rat cerebellar membranes | Radioligand Binding Assay | [1] |
Table 2: Pharmacological Data for Phaclofen at the GABA-B Receptor
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 ([³H]-(-)-baclofen binding) | 229 µM | Rat cortical membranes | Radioligand Binding Assay | [2] |
| IC50 ([³H]-(R)-baclofen binding) | 76 +/- 13 µM | Rat cerebellar membranes | Radioligand Binding Assay | [3] |
Note on 3-APPA's Activity: It is important to note that 3-APPA has demonstrated a complex pharmacological profile, acting as a partial agonist/antagonist at GABA-B heteroreceptors while being inactive at GABA-B autoreceptors in some studies. This suggests its effects can be tissue and receptor-subtype specific.
Visualizing the Interaction: Signaling Pathways and Experimental Logic
To better understand the molecular interactions and experimental approaches, the following diagrams illustrate the GABA-B receptor signaling pathway, the logical relationship between 3-APPA and Phaclofen, and a typical experimental workflow.
Caption: GABA-B receptor signaling pathway.
Caption: Logical diagram of Phaclofen antagonism.
Caption: A typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for two key functional assays used to assess GABA-B receptor activation and antagonism.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors. Agonist binding to the GABA-B receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to a final concentration of ~10-30 µM) to enhance the agonist-stimulated signal.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Phaclofen (for antagonist studies) at various concentrations, or buffer for control wells. Pre-incubate for 15-30 minutes.
-
3-APPA (for agonist stimulation) at various concentrations.
-
[³⁵S]GTPγS (to a final concentration of ~0.05-0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For antagonism studies, concentration-response curves for 3-APPA are generated in the absence and presence of different concentrations of Phaclofen.
-
A Schild analysis can be performed to determine the nature of the antagonism and the pA₂ value for Phaclofen.
Whole-Cell Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to receptor activation in a single cell. Activation of post-synaptic GABA-B receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in a hyperpolarizing outward current.
1. Cell Preparation:
-
Prepare acute brain slices or use cultured neurons expressing GABA-B receptors.
-
Transfer a slice or coverslip with cultured cells to a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution, gassed with 95% O₂ / 5% CO₂.
2. Recording Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution should contain a potassium-based salt (e.g., K-gluconate) and ATP/GTP to maintain cell health and G-protein function.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
3. Experimental Procedure:
-
Clamp the cell at a holding potential of -60 mV to -70 mV in voltage-clamp mode.
-
Obtain a stable baseline recording.
-
Apply 3-APPA at various concentrations to the perfusion solution to generate a concentration-response curve for the induced outward current.
-
To test for antagonism, pre-apply Phaclofen for a period before co-applying 3-APPA and Phaclofen.
-
Record the current responses to 3-APPA in the presence of different fixed concentrations of Phaclofen.
4. Data Analysis:
-
Measure the peak amplitude of the outward current elicited by 3-APPA.
-
Plot the concentration-response curves for 3-APPA in the absence and presence of Phaclofen.
-
A rightward shift in the 3-APPA concentration-response curve in the presence of Phaclofen is indicative of competitive antagonism.
-
Perform a Schild analysis on the data to determine the pA₂ value, a measure of the antagonist's affinity.
Conclusion
While direct experimental evidence detailing the antagonistic relationship between Phaclofen and 3-APPA is not abundant in the readily available literature, their individual pharmacological profiles strongly suggest a competitive antagonistic interaction at the GABA-B receptor. Phaclofen is a well-established competitive antagonist, and 3-APPA exhibits agonist properties at this receptor. Therefore, it is expected that Phaclofen will inhibit the activation of GABA-B receptors induced by 3-APPA in a concentration-dependent manner. The experimental protocols provided in this guide offer a framework for researchers to quantitatively characterize this interaction, which is essential for a more complete understanding of GABA-B receptor pharmacology and for the development of novel therapeutics targeting this important receptor system.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profiling of 3-Aminopropylphosphinic acid against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of 3-Aminopropylphosphinic acid (3-APPA), a potent GABAB receptor agonist. The information presented herein is intended to provide researchers with the necessary data to evaluate its potential for further investigation and development.
Summary of Receptor Binding and Functional Activity
This compound (also known as 3-APPA or CGP 27492) is a structural analog of γ-aminobutyric acid (GABA) that primarily exhibits high potency and selectivity as a GABAB receptor agonist.[1][2] Its selectivity profile, based on available data, indicates significant activity at GABAB receptors, with antagonist activity at GABAC receptors and limited interaction with GABAA receptors. Evidence also suggests that 3-APPA interacts with GABA transporters.
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound at various receptors.
| Target | Receptor Subtype | Species | Assay Type | Activity | Value (µM) |
| GABAB Receptor | - | Guinea Pig | Functional (Ileum) | Agonist (IC50) | 1.84 |
| - | Rat | Functional (Anococcygeus) | Agonist (IC50) | 0.89 | |
| - | Rat | Functional (Hippocampus) | Agonist (IC50) | 2.3 | |
| GABAC Receptor | ρ-like | - | Functional | Antagonist (Kb) | ~1.7 |
| GABAA Receptor | - | Rat | Functional (Purkinje Cells) | Agonist | Activity observed, sensitive to bicuculline |
| GABA Transporter | NO-711 sensitive | Rat | Functional (Neocortical Slices) | Substrate | Potency increased by transporter inhibitor[3] |
Absence of data for a specific receptor indicates that no publicly available quantitative information was found.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the compound's mechanism of action, the following diagrams illustrate the GABAB receptor signaling pathway and a typical experimental workflow for selectivity profiling.
References
A Comparative Guide to the Electrophysiological Effects of 3-APPA and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of two key gamma-aminobutyric acid type B (GABA-B) receptor agonists: 3-aminopropylphosphinic acid (3-APPA) and Baclofen (B1667701). Understanding the distinct mechanisms and effects of these compounds is crucial for research into neurological disorders and the development of novel therapeutics targeting the GABAergic system.
At a Glance: 3-APPA vs. Baclofen
While both 3-APPA and Baclofen are agonists of the GABA-B receptor, compelling evidence from electrophysiological studies reveals significant differences in their functional effects on neurons. These differences suggest the existence of heterogeneous populations of GABA-B receptors, a critical consideration for targeted drug development.
A key study highlights that in rat neocortical slices, 3-APPA induces a marked and prompt hyperpolarization of the neuronal membrane with little effect on the frequency of spontaneous discharges.[1] In contrast, Baclofen primarily attenuates or suppresses the frequency of these discharges, with only a slight accompanying hyperpolarization.[1] This fundamental divergence in their primary mechanism of action forms the basis of this comparative guide.
Quantitative Electrophysiological Comparison
The following table summarizes the key quantitative differences in the electrophysiological effects of 3-APPA and Baclofen. It is important to note that obtaining direct side-by-side quantitative comparisons from a single study is challenging. The data presented here is a synthesis of findings from multiple sources to provide a comprehensive overview.
| Parameter | 3-APPA | Baclofen | Reference |
| Primary Electrophysiological Effect | Marked, prompt hyperpolarization | Attenuation/suppression of discharge frequency | [1] |
| Effect on Neuronal Firing Rate | Minimal effect on frequency | Significant, concentration-dependent depression | [2] |
| Postsynaptic Hyperpolarization | Induces a 10-15 mV hyperpolarization (mimics Baclofen's postsynaptic actions) | Induces a 10-15 mV hyperpolarization in CA3 pyramidal cells | [3] |
| Potency (EC50) for depressing neuronal firing | Data not readily available in direct comparison | ~0.27 µM (in rat VTA dopamine (B1211576) neurons) | [2] |
Signaling Pathways and Mechanisms of Action
Activation of GABA-B receptors by agonists like 3-APPA and Baclofen initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) mediate slow and prolonged inhibitory signals.[1] The primary downstream effects include the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, both contributing to a reduction in neuronal excitability.[1][4]
The differing effects of 3-APPA and Baclofen may be attributable to their interactions with different subtypes or conformational states of the GABA-B receptor, leading to preferential activation of distinct downstream signaling pathways.
Experimental Protocols for Cross-Validation
To rigorously compare the electrophysiological effects of 3-APPA and Baclofen, a systematic cross-validation workflow is essential. This typically involves whole-cell patch-clamp recordings from neurons in brain slices.
Key Experimental Steps:
-
Brain Slice Preparation: Acute brain slices (e.g., from rat neocortex or hippocampus) are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are established from individual neurons to measure membrane potential and firing activity.
-
Baseline Recording: A stable baseline of spontaneous or evoked neuronal activity is recorded before drug application.
-
Agonist Application: A range of concentrations of 3-APPA and Baclofen are bath-applied to the brain slices.
-
Data Acquisition: Changes in membrane potential (hyperpolarization) and firing frequency are recorded in response to each agonist concentration.
-
Dose-Response Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximal response) of each compound.
-
Antagonist Confirmation: The specificity of the agonist effects is confirmed by co-application with a selective GABA-B receptor antagonist (e.g., CGP 55845). The antagonist should block the effects of both 3-APPA and Baclofen.[2][3][5]
Conclusion
The distinct electrophysiological profiles of 3-APPA and Baclofen underscore the complexity of GABA-B receptor pharmacology. While both are valuable tools for probing GABAergic function, their differential effects on neuronal hyperpolarization and firing rate highlight the potential for developing more selective therapeutic agents. For researchers and drug development professionals, a thorough understanding of these differences is paramount for designing experiments that can accurately elucidate the role of specific GABA-B receptor populations in health and disease. Future studies employing side-by-side quantitative comparisons will be invaluable in further refining our understanding of these important pharmacological agents.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the actions of baclofen at pre- and postsynaptic receptors in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphinic and Phosphonic GABA Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphinic and phosphonic acid analogs of γ-aminobutyric acid (GABA). This document synthesizes experimental data to evaluate their performance and potential as pharmacological tools and therapeutic agents.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, GABA receptors are significant targets for drug development in a variety of neurological and psychiatric disorders. The development of GABA analogs has been a key strategy to overcome the limited blood-brain barrier permeability of GABA itself. Among these, phosphinic and phosphonic acid derivatives have emerged as potent and selective modulators of GABA receptor activity.
This guide offers a comparative analysis of these two important classes of GABA analogs, focusing on their pharmacological properties, supported by quantitative data from binding and functional assays. Detailed experimental protocols for key assays are provided to aid in the replication and extension of these findings.
Quantitative Comparison of Receptor Activity
The pharmacological activity of phosphinic and phosphonic GABA analogs has been extensively characterized at various GABA receptor subtypes. The following tables summarize key quantitative data, primarily focusing on GABAB and GABAC receptors, where these analogs have shown the most significant and distinct effects.
| Phosphinic Acid Analog | Receptor Target | Assay Type | Parameter | Value (µM) | Reference |
| CGP 27492 (3-aminopropylphosphinic acid) | GABAB | Agonist Activity | - | Selective Agonist | [2] |
| CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) | GABAB | Antagonist Activity | pA2 | 5.38 | [2] |
| 3-Aminopropyl(n-hexyl)phosphinic acid (3-APHPA) | GABAB | Antagonist Activity | pA2 | 4.86 | [2] |
| CGP 36742 (3-Aminopropyl-n-butyl-phosphinic acid) | GABAC | Antagonist Activity | IC50 | 62 | [3] |
| [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530) | GABAC | Antagonist Activity | IC50 | 5.53 | [3] |
| [(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593) | GABAC | Antagonist Activity | IC50 | 7.68 | [3] |
| 3-AMOHP | GABAC (ρ1) | Antagonist Activity | IC50 | 19.91 | [4] |
| 3-GOHP | GABAC (ρ1) | Antagonist Activity | KB | 10 | [4] |
| CGP 71982 | GABAB | Binding Affinity | IC50 | 0.008 | [5] |
| CGP 76290A | GABAB | Binding Affinity | IC50 | 0.00185 | [5] |
| Phosphonic Acid Analog | Receptor Target | Assay Type | Parameter | Value (µM) | Reference |
| 3-Aminopropylphosphonic acid (3-APPA) | GABAB | Agonist Activity | IC50 | 1.5 | [6] |
| Phaclofen | GABAB Autoreceptors | Antagonist Activity | EC50 | 300 | [7] |
| 4-Aminobutylphosphonic acid (4-ABPA) | GABAB Autoreceptors | Antagonist Activity | EC50 | 400 | [7] |
| 2-Aminoethylphosphonic acid (2-AEPA) | GABAB Autoreceptors | Antagonist Activity | - | Weak Antagonist | [7] |
| Alkylphosphonic acid 2-aminoethyl ester (R=Me) | GABAC (ρ1) | Antagonist Activity | IC50 | 11.1 | [8] |
Key Pharmacological Differences
Phosphinic acid analogs of GABA exhibit a broad spectrum of activity, acting as both potent GABAB receptor agonists and antagonists.[9][10] Notably, some phosphinic acid derivatives are orally active and can penetrate the blood-brain barrier, making them attractive candidates for in vivo studies and potential therapeutic development.[10] For instance, CGP36742 has been investigated for its cognitive-enhancing effects. In contrast, phosphonic acid analogs have been primarily characterized as antagonists at GABAB and GABAC receptors.[7][8] While some show high potency, their pharmacokinetic properties, particularly blood-brain barrier penetration, are less extensively documented in the reviewed literature.
A significant finding is that the order of potency for unsaturated phosphinic and methylphosphinic analogues of GABA as competitive antagonists at GABAC receptors differs from their potency as GABAB receptor agonists, where the phosphinic acids are more potent than the corresponding methylphosphinic acids.[3] This highlights the subtle structure-activity relationships that govern selectivity between GABA receptor subtypes.
Experimental Protocols
To ensure the reproducibility and further exploration of the presented data, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from established methods for determining the binding affinity of compounds for the GABAA receptor.[11]
1. Membrane Preparation:
-
Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml/g of tissue.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in deionized water (4°C) and homogenize at high speed.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer (50 nM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and store at -70°C.
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer.
-
In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.
-
For determining non-specific binding, add 10 mM GABA.
-
Add the radioligand, for example, 5 nM [3H]muscimol.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This technique is widely used for the functional characterization of ion channels and receptors expressed in Xenopus oocytes.[1][12][13]
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the desired GABA receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Clamp the membrane potential to a holding potential (e.g., -60 mV) using a TEVC amplifier.
-
Apply GABA and the test compounds (phosphinic or phosphonic analogs) via the perfusion system.
-
Record the resulting currents to determine the agonist or antagonist activity of the compounds. For antagonists, co-apply with a known agonist like GABA to measure the inhibition of the GABA-induced current.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
GABAB Receptor Signaling Pathway
This diagram illustrates the canonical downstream signaling cascade following the activation of GABAB receptors, which are G-protein coupled receptors.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. 3-Aminopropylphosphonic acid | (3-Aminopropyl)phosphonic acid | Other Synthetic Reagents | Ambeed.com [ambeed.com]
- 7. Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonic acid analogs of GABA through reductive dealkylation of phosphonic diesters with lithium trialkylborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Voltage clamp - Wikipedia [en.wikipedia.org]
- 14. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of GABA-B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent GABA-B receptor agonists, supported by experimental data from preclinical studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comparative framework for drug development professionals.
Introduction to GABA-B Receptor Agonists
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a key player in mediating slow and prolonged inhibitory signals in the central nervous system.[1] Activation of GABA-B receptors leads to the modulation of downstream effectors, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels and adenylyl cyclase, ultimately resulting in a decrease in neuronal excitability and neurotransmitter release.[1][2] This mechanism of action makes GABA-B receptor agonists valuable therapeutic targets for conditions characterized by neuronal hyperexcitability, such as spasticity, anxiety, and certain substance use disorders.[3][4] This guide focuses on a comparative analysis of the in vivo efficacy of several key GABA-B receptor agonists: baclofen (B1667701), arbaclofen (B1665165) (the R-enantiomer of baclofen), lesogaberan (B1674770), and the positive allosteric modulator (PAM) ADX71441.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a signaling cascade that modulates neuronal activity. The receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gαi/o-type G proteins.[1] Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit directly activates GIRK channels, leading to potassium efflux and membrane hyperpolarization. Both Gα and Gβγ subunits can inhibit voltage-gated calcium channels, reducing neurotransmitter release. Additionally, the Gαi/o subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[1][5]
Figure 1: Simplified GABAB receptor signaling pathway.
In Vivo Efficacy Comparison: Spasticity
Spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone, is a common symptom in conditions like multiple sclerosis and spinal cord injury. GABA-B receptor agonists are a mainstay in its management.
| Compound | Animal Model | Assay | Dose Range | Key Findings | Reference(s) |
| Baclofen | Chronic spinal rats | Hindleg Peripheral Muscle Resistance (PMR) | 1.0 µg (i.t.) | Initially reduced PMR by 40-50%; tolerance developed after 5-7 days of continuous infusion. | [6] |
| Spinal cord injury mice | Modified Ashworth Scale (MAS) | Not specified | Significantly improved spasticity (mean MAS decreased from 6.2 to 2.8). | [7] | |
| Arbaclofen | Multiple Sclerosis (clinical trial) | Total Numeric-transformed Modified Ashworth Scale (TNmAS) | 20-40 mg/day | Showed similar potency to baclofen (40-80 mg/day) in reducing spasticity. | [8][9] |
| Spinal Cord Injury (clinical trial) | Ashworth Scale | 20-30 mg (twice daily) | Significantly improved Ashworth scores compared to placebo. | [10] | |
| ADX71441 | Rat | Rotarod Test | MED: 10 mg/kg | Dose-dependently reduced time on the rotarod, indicative of muscle-relaxant properties. | [11] |
In Vivo Efficacy Comparison: Anxiety
GABA-B receptor modulation is also a promising strategy for the treatment of anxiety disorders. Preclinical models are used to evaluate the anxiolytic-like effects of novel compounds.
| Compound | Animal Model | Assay | Dose Range | Key Findings | Reference(s) |
| Baclofen | Rat | Elevated Zero Maze | Not specified | Showed antidepressant-like but not anxiolytic-like activity in this specific study. | [12] |
| Rat | Open Field | 1, 3, 6 mg/kg | Had little effect on thigmotaxis (anxiety). | [13] | |
| ADX71441 | Mouse | Marble Burying Test | MED: 3 mg/kg | Demonstrated a significant anxiolytic-like profile. | [11] |
| Mouse & Rat | Elevated Plus Maze | MED: 3 mg/kg | Showed a clear anxiolytic-like profile in both species. | [11] | |
| Lesogaberan | Dog | Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 3 mg/kg | Produced approximately 50% inhibition of TLESRs, a mechanism relevant to GERD which can have anxiety components. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the in vivo efficacy of GABA-B receptor agonists.
Rotarod Test (for Motor Coordination and Muscle Relaxation)
The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and the muscle relaxant properties of a compound.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Training: Animals (mice or rats) are trained to walk on the rotating rod at a constant or accelerating speed.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally, orally).
-
Testing: At a specified time post-administration, the animal is placed back on the rotarod.
-
Measurement: The latency to fall from the rod is recorded. A shorter latency compared to vehicle-treated controls suggests impaired motor coordination or muscle relaxation.
-
-
Typical Parameters: Rotation speed (e.g., 20-25 rpm for mice), trial duration, and inter-trial intervals are standardized.[5]
Elevated Plus Maze (for Anxiety-Like Behavior)
The elevated plus maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatization: The animal is placed in the center of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
Measurement: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
-
Rationale: Rodents have a natural aversion to open, elevated spaces. A greater amount of time spent in the open arms is interpreted as a reduction in anxiety-like behavior.
Spinal Cord Injury-Induced Spasticity Model (for Anti-Spasticity Effects)
This model is used to induce and evaluate spasticity in rodents to test the efficacy of anti-spasticity drugs.
-
Procedure:
-
Injury: A surgical procedure is performed to induce a spinal cord injury, often at the thoracic level.
-
Development of Spasticity: Over several weeks, the animals develop signs of spasticity.
-
Assessment: Spasticity can be quantified using various methods, including:
-
Modified Ashworth Scale (MAS): A clinical scale adapted for rodents to score resistance to passive limb movement.[7]
-
Electromyography (EMG): To measure muscle activity.
-
H-reflex: An electrophysiological measure of motoneuron excitability.
-
-
Drug Administration and Evaluation: The test compound is administered, and changes in the spasticity measures are recorded.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GABA-B receptor agonist.
Figure 2: General experimental workflow for in vivo GABAB agonist evaluation.
Conclusion
The in vivo efficacy of GABA-B receptor agonists is dependent on the specific compound, the animal model used, and the behavioral or physiological endpoint being measured. Baclofen remains the benchmark agonist, with its R-enantiomer, arbaclofen, demonstrating similar potency with a potentially improved side-effect profile in clinical settings.[8] Positive allosteric modulators like ADX71441 represent a promising therapeutic strategy, showing efficacy in preclinical models of both spasticity and anxiety, potentially with a wider therapeutic window compared to full agonists.[11] Lesogaberan has shown efficacy in models related to gastroesophageal reflux disease, highlighting the diverse therapeutic potential of targeting the GABA-B receptor.[14] The selection of a GABA-B receptor agonist for research or development should be guided by a thorough understanding of its preclinical profile and the specific requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-dependent effects of lesogaberan on reflux measures in patients with refractory gastroesophageal reflux disease: a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GABAB Positive Allosteric Modulator ADX71441 Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbamr.com [ijbamr.com]
- 6. Development of baclofen tolerance in a rat model of chronic spasticity and rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beneficial aspects of spasticity in relation to ambulatory ability in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. | BioWorld [bioworld.com]
- 10. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Effects of GABAB receptor ligands in animal tests of depression and anxiety. | Semantic Scholar [semanticscholar.org]
- 13. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
A Researcher's Guide to Competition Binding Assays: Profiling Ligands for the NMDA Receptor Glycine Site
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for its activation.[1][2] The glycine binding site on the GluN1 subunit of the receptor has become an attractive target for the development of novel therapeutics for a range of neurological and psychiatric disorders.[3] Competition binding assays are a fundamental tool for characterizing the interaction of new chemical entities with this site.
Comparative Analysis of Glycine Site Antagonists
Competition binding assays are utilized to determine the binding affinity of a non-radiolabeled compound (the "competitor") by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the true binding affinity of the competitor.
The following table summarizes the binding affinities of several known competitive antagonists for the NMDA receptor's glycine site, providing a benchmark for evaluating new compounds like 3-APPA.
| Compound | Binding Affinity (Ki or IC50) | Notes |
| L-701,324 | IC50 = 2 nM | High-affinity antagonist for rat brain membranes.[4] |
| L-689,560 | IC50 = 7.4 nM | A derivative of kynurenic acid with high potency.[5] |
| 5-I,7-Cl-Kynurenic Acid | IC50 = 29 nM | A potent halogenated derivative of kynurenic acid.[5] |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Ki = 79 nM; KB = 65 nM | A potent and selective competitive antagonist.[6][7][8] |
| Kynurenic Acid (KYNA) | IC50 ≈ 8-15 µM | An endogenous antagonist. Affinity is dependent on glycine concentration.[9][10][11] |
Experimental Protocol: Radioligand Competition Binding Assay
This section details a generalized protocol for a radioligand competition binding assay to determine the affinity of a test compound (e.g., 3-APPA) for the NMDA receptor glycine site. This protocol is based on standard methodologies in the field.
1. Membrane Preparation
-
Objective: To isolate cell membranes containing the NMDA receptors from brain tissue (e.g., rat cerebral cortex or hippocampus).
-
Procedure:
-
Homogenize dissected brain tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
2. Competition Binding Assay
-
Objective: To measure the displacement of a radiolabeled glycine site ligand by the unlabeled test compound. A common radioligand for this site is [³H]glycine or a high-affinity radiolabeled antagonist.
-
Procedure:
-
In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., 3-APPA) spanning several orders of magnitude (e.g., 10⁻¹² M to 10⁻⁵ M).
-
The membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
-
Include control wells for:
-
Total binding: Contains membrane, radioligand, and buffer (no competitor).
-
Non-specific binding: Contains membrane, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled glycine or 5,7-DCKA) to block all specific binding.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
3. Separation and Detection
-
Objective: To separate the receptor-bound radioligand from the free radioligand and quantify the bound radioactivity.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mat.
-
Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and seal.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
4. Data Analysis
-
Objective: To determine the IC50 and Ki values for the test compound.
-
Procedure:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Workflow and Signaling Pathway
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Workflow of a competition binding assay.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
This guide provides a framework for researchers and drug development professionals to understand and conduct competition binding assays for ligands targeting the NMDA receptor glycine site. By utilizing the provided protocol, the binding affinity of novel compounds such as 3-APPA can be determined and compared against established antagonists. The data and methodologies presented herein serve as a valuable resource for the continued exploration of NMDA receptor pharmacology and the development of next-generation neurological therapeutics.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of 3-Aminopropylphosphinic Acid Specificity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Aminopropylphosphinic acid (3-APPA) and other key modulators of the γ-aminobutyric acid (GABA) type B (GABAB) receptor. The following sections present quantitative data on the binding affinities and potencies of these compounds, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its specificity is crucial for its utility as a research tool and its potential as a therapeutic agent. This guide compares 3-APPA with 3-Aminopropylphosphonic acid (3-APA), the prototypical GABAB agonist Baclofen (B1667701), and the antagonists Phaclofen and Saclofen to provide a comprehensive overview of its cellular specificity.
Data Presentation: Comparative Ligand Activity
The following tables summarize the binding affinities (IC50) and functional potencies (EC50/IC50) of this compound and its alternatives at GABA receptors. The data is compiled from various cellular models and assay formats to provide a comparative overview.
Table 1: Agonist Activity at the GABAB Receptor
| Compound | Assay Type | Cellular Model/Preparation | Potency (IC50/EC50) | Reference |
| This compound (3-APPA) | Electrophysiology (EPSP inhibition) | Rat Hippocampal Slices | IC50: 2.3 µM | [1] |
| 3-Aminopropylphosphonic acid (3-APA) | Radioligand Binding ([³H]-baclofen displacement) | Rat Cerebellar Membranes | IC50: 1.5 µM | [2][3] |
| Baclofen | Electrophysiology | Rat Hippocampal Slices | Mimics 3-APPA actions | [4][5] |
Table 2: Antagonist Activity at GABA Receptors
| Compound | Target Receptor | Assay Type | Cellular Model/Preparation | Potency (Kb/pA₂) | Reference |
| Phaclofen | GABAB | Antagonist Activity Assay | Rat Anococcygeus Muscle | pA₂: 5.38 (for a related analogue) | [6] |
| Saclofen | GABAB | Antagonist Activity Assay | Rat Anococcygeus Muscle | pA₂: 4.45 (for 2-hydroxysaclofen) | [6] |
| 3-Aminopropylphosphonic acid (3-APA) | GABAC | Electrophysiology | Xenopus Oocytes | Kb: ~10 µM | |
| This compound (3-APPA) | GABAC | Electrophysiology | Xenopus Oocytes | Kb: ~1.7 µM |
Note on Specificity: this compound is reported to have little activity at GABAA receptors[7]. In contrast, 3-Aminopropylphosphonic acid acts as an antagonist at GABAC receptors. This highlights the superior specificity of this compound for the GABAB receptor compared to its phosphonic acid analogue.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Radioligand Binding Assay for GABAB Receptor
This protocol is adapted from methods used to determine the binding affinity of compounds to the GABAB receptor in rat brain membranes.
1. Membrane Preparation:
-
Homogenize rat cerebellar tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
The final pellet, containing the cell membranes, is resuspended in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and protein concentration is determined.
2. Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [³H]-baclofen (a radiolabeled GABAB agonist) at a final concentration of 2-5 nM, and 25 µL of the test compound (e.g., this compound) at various concentrations.
-
For non-specific binding determination, a high concentration of unlabeled baclofen (e.g., 100 µM) is used.
-
Incubate the plate at room temperature for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
Protocol 2: Functional cAMP Assay for GABAB Receptor Activation
This protocol describes a cell-based assay to measure the functional consequence of GABAB receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
Culture cells stably expressing the human GABAB receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for 15-30 minutes.
-
Add the test agonist (e.g., this compound) at various concentrations, followed by the addition of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is calculated using non-linear regression.
Visualizations
The following diagrams illustrate the GABAB receptor signaling pathway and a typical experimental workflow for assessing compound specificity.
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Profiling.
References
- 1. The actions of 3-aminopropanephosphinic acid at GABAB receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the actions of baclofen at pre- and postsynaptic receptors in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the actions of baclofen at pre- and postsynaptic receptors in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminopropylphosphinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminopropylphosphinic acid, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory standards.
Key Safety and Disposal Data
The following table summarizes critical information for the safe handling and disposal of this compound. This data, compiled from various safety data sheets, should be consulted before initiating any disposal procedures.
| Parameter | Value / Information | Source(s) |
| GHS Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | [1] |
| Hazard Statements | H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1][2][3] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, protective gloves (e.g., nitrile rubber), lab coat, and respiratory protection if dust is generated. | [1][2][3][4] |
| Spill Cleanup | For minor spills, sweep up solid material, avoiding dust generation, and place in a suitable, labeled container for waste disposal.[3][5] For major spills, evacuate the area and alert emergency responders.[5] | |
| Primary Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Alternatively, dissolve or mix with a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber.[6] | |
| Container Management | Keep waste containers tightly closed in a dry, cool, and well-ventilated area.[1][6] Do not mix with other waste streams.[6] Use original or compatible containers (e.g., polyethylene (B3416737) or polypropylene).[5] |
Procedural Guidance for Waste Handling and Disposal
The following protocol outlines the step-by-step process for managing and disposing of this compound waste in a laboratory setting. This procedure is designed to ensure safety and compliance with standard chemical waste guidelines.
1. Waste Identification and Segregation:
- All waste containing this compound must be classified as hazardous chemical waste.
- Segregate this waste stream from other laboratory wastes, particularly strong oxidizing agents, to prevent adverse reactions.[1][2][3]
- Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste solutions.
2. Waste Collection and Storage:
- Container Selection: Use only appropriate, chemically compatible containers for waste storage. The original product container is often a suitable choice. Containers must be in good condition, with no leaks or cracks, and have a tightly fitting lid.[7]
- Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
- The full chemical name: "this compound Waste"
- The primary hazards (e.g., "Irritant")
- The date accumulation started.
- The laboratory or generating location.
- Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8] This area should be at or near the point of generation and away from drains or sources of ignition.[8] Ensure secondary containment is used to capture any potential leaks.
3. Small Spill Decontamination:
- Ensure proper PPE is worn before addressing any spills.[3]
- For small spills of solid material, carefully sweep or vacuum the powder to avoid generating dust.[3]
- Place the collected material and all cleanup supplies (e.g., contaminated wipes, gloves) into a designated hazardous waste container.[1]
- Wash the spill area with soap and water after the material has been removed.[5]
4. Final Disposal Arrangement:
- Do not dispose of this compound down the drain or in regular trash.[2][7]
- Waste must be disposed of through a licensed hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EH&S) office to arrange for a waste pickup.[8]
- Follow all institutional procedures for waste pickup requests, ensuring that the container is properly sealed and labeled.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste, from generation to final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3-Aminopropylphosphonic acid - Safety Data Sheet [chemicalbook.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
